molecular formula C31H27NO4 B15544290 Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Número de catálogo: B15544290
Peso molecular: 477.5 g/mol
Clave InChI: GQRZIYGFRVKFSB-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a useful research compound. Its molecular formula is C31H27NO4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRZIYGFRVKFSB-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-S-3-amino-4,4-diphenyl-butyric acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structure, incorporating a bulky diphenylmethyl side chain, can impart specific conformational constraints and properties to peptides and other macromolecules. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis methodology, and an exploration of its potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties can be summarized. Further experimental validation is recommended for critical applications.

PropertyValueSource
Molecular Formula C₃₁H₂₇NO₄MedChemExpress[1]
Molecular Weight 477.55 g/mol MedChemExpress[1]
CAS Number 332062-08-5MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1]
Solubility Generally, Fmoc-protected amino acids are sparingly soluble in water but exhibit good solubility in polar organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[2][3][4][5] Specific quantitative solubility data for the title compound is not readily available.General knowledge on Fmoc-amino acids
Storage Store at -20°C for long-term stability.[1]MedChemExpress[1]

Note: The lack of publicly available experimental data for properties such as melting point and specific spectroscopic data necessitates empirical determination for specific research needs.

Spectroscopic Data Analysis (Predicted and Comparative)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between ~7.2-7.8 ppm and the aliphatic protons of the fluorenyl group), the diphenylmethyl protons, and the protons of the butyric acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the butyric acid backbone.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, and aromatic C-H and C=C stretching from the phenyl and fluorenyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (477.55 g/mol ).

For comparative purposes, the PubChem entry for a related compound, Fmoc-D-3,3-diphenylalanine (CAS: 189937-46-0) , provides ¹H and ¹³C NMR spectra which can offer insights into the expected peak patterns for the shared structural motifs.[6]

Experimental Protocols: Synthesis of Fmoc-Protected β-Amino Acids

Representative Protocol: Arndt-Eistert Homologation for the Synthesis of a Fmoc-β-Amino Acid

This protocol describes a general procedure for the one-carbon homologation of an N-Fmoc-α-amino acid to its corresponding N-Fmoc-β-amino acid.

Workflow for Arndt-Eistert Homologation:

Arndt_Eistert_Workflow start Start: N-Fmoc-α-amino acid step1 Activation: Formation of mixed anhydride (e.g., with isobutyl chloroformate) start->step1 step2 Reaction with Diazomethane: Formation of α-diazoketone step1->step2 step3 Wolff Rearrangement: Formation of ketene intermediate (e.g., using Ag₂O or sonication) step2->step3 step4 Nucleophilic Trapping: Reaction with water step3->step4 end End Product: N-Fmoc-β-amino acid step4->end

Caption: General workflow for the Arndt-Eistert homologation.

Detailed Methodology:

  • Activation of the N-Fmoc-α-amino acid: The starting N-Fmoc-α-amino acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -15°C. An equimolar amount of a base, such as N-methylmorpholine (NMM), is added. This is followed by the dropwise addition of an activating agent, typically isobutyl chloroformate, to form a mixed anhydride. The reaction is stirred at low temperature for a short period.

  • Formation of the α-diazoketone: In a separate, light-protected flask, a freshly prepared ethereal solution of diazomethane is prepared. The activated amino acid solution from step 1 is added slowly to the diazomethane solution at 0°C. The reaction mixture is stirred for several hours, allowing it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Wolff Rearrangement: The crude α-diazoketone is then subjected to conditions that promote the Wolff rearrangement to form a ketene intermediate. A common method involves the use of a catalyst such as silver oxide (Ag₂O) or silver benzoate in a suitable solvent mixture like dioxane and water. Alternatively, sonication can be employed to induce the rearrangement.

  • Nucleophilic Trapping and Isolation: The ketene intermediate is trapped in situ by a nucleophile. For the synthesis of the β-amino acid, water is used as the nucleophile. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the pure N-Fmoc-β-amino acid.

It is crucial to note that diazomethane is a toxic and explosive reagent and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. As a derivative of an amino acid, it has the potential to be incorporated into peptides to study enzyme-substrate interactions, protein-protein interactions, or to develop therapeutic peptides with enhanced properties such as increased stability against proteolysis. The bulky diphenylmethyl group can be expected to significantly influence the secondary structure of peptides into which it is incorporated.

Logical Relationships in Peptide Synthesis

The use of this compound in solid-phase peptide synthesis (SPPS) follows a well-defined logical workflow.

SPPS_Workflow resin Resin Support deprotection Fmoc Deprotection (e.g., Piperidine in DMF) resin->deprotection coupling Coupling: Fmoc-S-3-amino- 4,4-diphenyl-butyric acid + Activating Agent deprotection->coupling washing Washing coupling->washing washing->deprotection Repeat for next amino acid cleavage Cleavage from Resin (e.g., TFA cocktail) washing->cleavage Final step final_peptide Purified Peptide cleavage->final_peptide

References

Synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a valuable building block in peptide synthesis and drug discovery. The document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and data, to assist researchers in the successful preparation of this chiral amino acid derivative.

Introduction

This compound is a non-proteinogenic β-amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the incorporation of the unique 3-amino-4,4-diphenyl-butyric acid moiety into peptide chains. The diphenylmethyl side chain can introduce specific conformational constraints and hydrophobic interactions, which are desirable in the design of peptidomimetics and other therapeutic agents. This guide outlines a robust synthetic approach, commencing with the asymmetric synthesis of the core intermediate, (S)-3-amino-4,4-diphenyl-butyric acid, followed by the standard protection of the amino group with the Fmoc moiety.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step sequence. The initial and most critical step is the enantioselective synthesis of the chiral β-amino acid, (S)-3-amino-4,4-diphenyl-butyric acid. Subsequently, the amino group of this intermediate is protected using Fmoc chloride (Fmoc-Cl) or a similar Fmoc-donating reagent.

Synthesis_Pathway Precursors Starting Materials Intermediate (S)-3-amino-4,4-diphenyl-butyric acid Precursors->Intermediate Asymmetric Synthesis Final_Product This compound Intermediate->Final_Product Fmoc Protection

Caption: General synthetic scheme for this compound.

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-3-amino-4,4-diphenyl-butyric acid

The enantioselective synthesis of β-amino acids is a well-established field, with several effective methods available. One of the most robust and widely used methods is the rhodium-catalyzed asymmetric hydrogenation of a suitable enamine precursor. This approach generally provides high yields and excellent enantioselectivity.

Reaction Scheme:

Asymmetric_Synthesis Enamine β-(Acylamino)-α,β-unsaturated ester Amino_Acid (S)-3-amino-4,4-diphenyl-butyric acid Enamine->Amino_Acid 1. Rh-Chiral Ligand, H₂ 2. Hydrolysis Fmoc_Protection Amino_Acid (S)-3-amino-4,4-diphenyl-butyric acid Fmoc_Product This compound Amino_Acid->Fmoc_Product Fmoc-Cl, Base (e.g., Na₂CO₃) Dioxane/Water Workflow cluster_step1 Step 1: Asymmetric Synthesis cluster_step2 Step 2: Fmoc Protection Start Precursor Synthesis Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Hydrolysis Hydrolysis & Work-up Hydrogenation->Hydrolysis Purification1 Purification & Characterization Hydrolysis->Purification1 Fmoc_Reaction Fmoc Protection Reaction Purification1->Fmoc_Reaction Proceed if pure Workup2 Work-up & Purification Fmoc_Reaction->Workup2 Final_Product Final Product Characterization Workup2->Final_Product

Unveiling the Molecular Architecture: A Technical Guide to Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in the fields of peptide synthesis and drug discovery. The incorporation of the bulky diphenylmethyl group at the β-position introduces unique conformational constraints and potential for novel molecular interactions within peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of peptidomimetics with enhanced stability and biological activity. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including key analytical data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₁H₂₇NO₄N/A
Molecular Weight 477.55 g/mol [1]
Appearance White to off-white solidN/A
Chirality (S)-enantiomerN/A

Structural Elucidation Data

Due to the limited availability of specific, publicly accessible raw analytical data for this compound, this section presents expected spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are outlined below.

Expected ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1HCarboxylic acid (-COOH)
~7.8 - 7.2m18HAromatic protons (Fmoc and diphenyl)
~5.5d1HAmide proton (-NH)
~4.5m1HCH-NH
~4.2m1HCH-Ph₂
~4.1t1HFmoc-CH
~2.8m2H-CH₂-COOH

Expected ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~172Carboxylic acid (-C OOH)
~156Urethane carbonyl (-NHC OO-)
~144, ~141, ~128, ~127, ~125, ~120Aromatic carbons (Fmoc and diphenyl)
~67Fmoc-C H₂O-
~55C H-NH
~50C H-Ph₂
~47Fmoc-C H
~40-C H₂-COOH
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Mass Spectrometry Data

m/zIon
478.19[M+H]⁺
500.17[M+Na]⁺
476.18[M-H]⁻
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3300 (broad)O-H stretch (carboxylic acid)
3060, 3030C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1710C=O stretch (carboxylic acid and urethane)
1530N-H bend (amide II)
1450, 760, 740C-H bend (aromatic)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Fmoc-protected amino acids, which can be adapted for this compound.

Synthesis of this compound

This synthesis can be approached by the N-protection of the corresponding free amino acid, (S)-3-amino-4,4-diphenyl-butyric acid.

Materials:

  • (S)-3-amino-4,4-diphenyl-butyric acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-amino-4,4-diphenyl-butyric acid in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu (or Fmoc-Cl) in 1,4-dioxane dropwise while stirring vigorously at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg sample of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to assign the chemical shifts and determine the coupling constants.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is as a building block in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a peptide chain is depicted below.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Washing1 Washing Steps (e.g., DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-S-3-amino-4,4- diphenyl-butyric acid (with activating agents) Washing1->Coupling Washing2 Washing Steps (e.g., DMF, DCM) Coupling->Washing2 Next_Cycle Repeat Cycle for Next Amino Acid Washing2->Next_Cycle

Caption: General workflow for the incorporation of this compound in SPPS.

The logical relationship for the structural elucidation process is outlined in the following diagram.

Structure_Elucidation Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Logical workflow for the structural elucidation of the target molecule.

Conclusion

References

An In-depth Technical Guide to Fmoc-(S)-3-Amino-4,4-biphenyl-butyric Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into peptide chains is a key strategy for developing novel therapeutics with enhanced potency, stability, and target selectivity. Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid is a non-proteinogenic amino acid that offers unique structural and functional properties to peptide design. Its bulky biphenyl side chain can introduce conformational constraints, modulate peptide-protein interactions, and enhance biological activity. This technical guide provides a comprehensive overview of the properties, synthesis applications, and potential biological implications of incorporating this unique building block into peptide structures.

Chemical and Physical Properties

Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid and its related derivatives possess distinct physicochemical properties that are crucial for their application in solid-phase peptide synthesis (SPPS). The bulky, hydrophobic nature of the biphenyl group can influence both the synthesis process and the final properties of the peptide.

PropertyFmoc-(S)-3-Amino-4,4-diphenyl-butyric acidFmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acidFmoc-(s)-3-amino-4-(4-methyl-phenyl)-butyric acid
Molecular Weight 477.55 g/mol [1][2]480.35 g/mol [3]415.48 g/mol [4]
Molecular Formula C₃₁H₂₇NO₄C₂₅H₂₂BrNO₄[3]C₂₆H₂₅NO₄[4]
CAS Number Not available270062-86-7[3]270062-97-0[4]
Appearance White to off-white powder--
Melting Point -177-178 °C[3]-
Boiling Point -668.5±55.0 °C at 760 mmHg[3]-
Density -1.4±0.1 g/cm³[3]-

Experimental Protocols for Peptide Synthesis

The incorporation of Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid into a peptide sequence follows the standard principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to its bulky side chain, optimization of coupling and deprotection steps may be necessary to ensure high yields and purity.

Resin Swelling and Preparation
  • Protocol:

    • Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) in a reaction vessel.

    • Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.

    • Gently agitate the resin for at least 30 minutes to ensure complete swelling.

    • Drain the solvent from the reaction vessel.

Fmoc Deprotection
  • Protocol:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

Amino Acid Coupling

Due to the steric hindrance of the biphenyl group, a potent coupling reagent and optimized reaction conditions are recommended.

  • Recommended Coupling Reagents: HBTU/HOBt, HATU/HOAt, or DIC/Oxyma.

  • Protocol (using HBTU/HOBt):

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

    • Add HBTU (3-5 equivalents) to the amino acid solution.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need to be extended for this bulky amino acid.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • After complete coupling, drain the reaction solution and wash the resin extensively with DMF.

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is advisable, especially when dealing with difficult couplings.

  • Protocol:

    • Treat the peptide-resin with a capping solution, typically a mixture of acetic anhydride and DIPEA in DMF.

    • Agitate for 15-30 minutes at room temperature.

    • Drain the capping solution and wash the resin with DMF.

Cleavage and Deprotection
  • Protocol:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Protocol:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight and by analytical HPLC to determine its purity.

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in utilizing Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid in peptide synthesis and a potential signaling pathway influenced by the resulting peptides.

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat for next residue Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection end of sequence Repeat->Deprotection Wash3 DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Fig. 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Potential Signaling Pathways and Biological Implications

Peptides containing bulky, hydrophobic amino acids like 3-Amino-4,4-biphenyl-butyric acid can exhibit unique biological activities due to their altered conformation and increased hydrophobicity. One area of significant interest is the development of novel antimicrobial peptides (AMPs). The biphenyl group can enhance the interaction of the peptide with bacterial cell membranes, leading to membrane disruption and cell death.

The "carpet" model is a proposed mechanism for the action of many AMPs. In this model, the peptides accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or the complete dissolution of the membrane. The hydrophobic biphenyl side chain can act as a membrane anchor, facilitating this process.

Antimicrobial_Peptide_Signaling cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm Peptide Biphenyl-containing Antimicrobial Peptide Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Peptide->Bacterial_Membrane Electrostatic Attraction Bacterial_Membrane->Bacterial_Membrane Cell_Death Cell Lysis and Death Bacterial_Membrane->Cell_Death Membrane Disruption & Permeabilization

Fig. 2: A potential signaling pathway for a biphenyl-containing antimicrobial peptide.

Furthermore, the incorporation of biphenylalanine derivatives can influence the interaction of peptides with G protein-coupled receptors (GPCRs). The rigid structure of the biphenyl group can help to lock the peptide into a specific conformation that is favorable for binding to the receptor, potentially leading to either agonistic or antagonistic activity. This makes Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid a valuable tool in the design of peptide-based drugs targeting GPCRs involved in a wide range of physiological processes.

Conclusion

Fmoc-(S)-3-Amino-4,4-biphenyl-butyric acid is a specialized building block that offers significant potential for the design and synthesis of novel peptides with tailored properties. Its bulky and hydrophobic biphenyl side chain can be leveraged to create conformationally constrained peptides with enhanced biological activity and stability. While its incorporation in SPPS may require optimization of coupling conditions, the unique attributes it imparts to the final peptide make it a valuable tool for researchers in drug discovery and development. Further exploration of peptides containing this and related unnatural amino acids is likely to yield new therapeutic leads for a variety of diseases.

References

The Dual Role of the Diphenyl Side Chain in Fmoc-Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the diphenyl side chain in the context of 9-fluorenylmethoxycarbonyl (Fmoc)-amino acid derivatives. The presence of a diphenyl moiety can be interpreted in two primary contexts, both of which are critical in peptide chemistry: firstly, the function of the diphenylmethyl group as an integral part of the Fmoc protecting group itself, and secondly, the impact of a diphenylalanine side chain on the properties of an Fmoc-protected amino acid and the resulting peptides. This guide will delve into both aspects, providing a comprehensive overview of their functions, physicochemical properties, and relevant experimental protocols.

Part 1: The Diphenylmethyl Moiety in the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its utility is intrinsically linked to the chemical properties of its fluorenyl group, which contains a diphenylmethyl system.

Core Function: Enabling Base-Labile Amine Protection

The primary role of the fluorenyl group is to confer base-lability to the carbamate bond, allowing for the selective deprotection of the α-amino group of an amino acid under mild basic conditions. This is in contrast to the acid-labile Boc (tert-butyloxycarbonyl) protecting group. The key to this lability lies in the acidity of the proton at the C9 position of the fluorene ring.

The deprotection is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic C9 proton. The resulting fluorenyl anion is highly stabilized by resonance, as the negative charge is delocalized over the aromatic system, forming a cyclopentadienyl-like anion. This stabilized anion then undergoes an E1cB (Elimination Unimolecular conjugate Base) elimination, leading to the cleavage of the carbamate bond and the release of the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is subsequently scavenged by the excess amine base to form a stable adduct.

The stability of the Fmoc group under acidic conditions makes it orthogonal to many common side-chain protecting groups, which are typically acid-labile. This orthogonality is a fundamental principle of modern SPPS, enabling the synthesis of complex peptides with high fidelity.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine - Piperidinium Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene E1cB Elimination Free_Amine H₂N-Peptide (Free Amine) Carbanion->Free_Amine CO2 CO₂ Carbanion->CO2 Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Figure 1: Base-mediated deprotection mechanism of the Fmoc group.
Physicochemical Properties Conferred by the Diphenylmethyl Group

The bulky and hydrophobic nature of the fluorenyl group influences the physical properties of Fmoc-amino acid derivatives.

  • Solubility : The aromatic character of the fluorenyl group generally imparts good solubility in organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, the hydrophobicity can sometimes lead to solubility challenges, particularly with amino acids that have large, nonpolar side chains.

  • UV Absorbance : The fluorenyl group possesses a strong chromophore that absorbs UV light, typically around 301 nm for the dibenzofulvene-piperidine adduct. This property is exploited for the real-time monitoring of the deprotection step in automated peptide synthesizers, allowing for confirmation of complete Fmoc removal before proceeding to the next coupling cycle.

  • Steric Hindrance : The steric bulk of the Fmoc group can, in some cases, hinder coupling reactions, especially with sterically demanding amino acids.

Table 1: Physicochemical Properties Related to the Fmoc Group

PropertyValue/DescriptionSignificance in Peptide Synthesis
pKa of Fluorene C9-H ~22.6 (in DMSO)[1]The acidity of this proton is the basis for the base-lability of the Fmoc group.
UV Absorbance (Dibenzofulvene-piperidine adduct) ~301 nmEnables quantitative monitoring of the Fmoc deprotection reaction.
Deprotection Half-life (Fmoc-Val on resin with 20% piperidine in DMF) ~6 secondsDemonstrates the rapid cleavage under standard SPPS conditions.
Experimental Protocols

This protocol describes the synthesis of an Fmoc-amino acid from a free amino acid and Fmoc-N-hydroxysuccinimide (Fmoc-OSu).

Materials:

  • Amino acid

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • The Fmoc-amino acid will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

This protocol outlines the removal of the Fmoc group from a resin-bound peptide during an SPPS cycle.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the Fmoc-peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution. The combined filtrates can be used to quantify the Fmoc removal by UV spectroscopy.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

SPPS_Cycle cluster_0 SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 End_Cycle Fmoc-Peptide(n+1)-Resin Washing2->End_Cycle End_Cycle->Deprotection Repeat for next amino acid

Figure 2: The Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc chemistry.

Part 2: The Diphenylalanine Side Chain in Fmoc-Amino Acid Derivatives

Fmoc-diphenylalanine (Fmoc-FF) is a well-studied example of an Fmoc-amino acid derivative where the amino acid itself possesses a diphenyl side chain. In this context, the diphenyl moiety of the amino acid side chain plays a crucial role in directing the self-assembly of peptides into functional biomaterials.

Core Function: Driving Supramolecular Self-Assembly

The dominant role of the diphenylalanine side chain is to promote the self-assembly of peptides into ordered nanostructures. This process is primarily driven by π-π stacking interactions between the aromatic phenyl rings of the diphenylalanine residues. These non-covalent interactions, in conjunction with hydrogen bonding between the peptide backbones, lead to the formation of hierarchical structures such as nanofibers, nanotubes, and hydrogels.

The resulting materials often exhibit remarkable physical properties and have applications in tissue engineering, drug delivery, and biosensing. The Fmoc group, in this case, not only serves as a protecting group during synthesis but its hydrophobicity and potential for π-stacking can also contribute to the self-assembly process.

Self_Assembly Monomer Fmoc-Diphenylalanine Monomers Nanofiber Nanofibers (π-π stacking & H-bonding) Monomer->Nanofiber Self-Assembly Hydrogel Hydrogel Network (Entangled Nanofibers) Nanofiber->Hydrogel Entanglement

Figure 3: Hierarchical self-assembly of Fmoc-diphenylalanine.
Physicochemical Properties of Diphenylalanine-Containing Peptides

Peptides incorporating diphenylalanine can form materials with unique and tunable properties. The characteristics of the resulting self-assembled structures are highly sensitive to the environmental conditions during assembly, such as pH, solvent composition, and temperature.

  • Mechanical Strength : Nanotubes formed from diphenylalanine have been shown to possess an exceptionally high Young's modulus, with values reported to be in the range of 19-27 GPa, which is comparable to that of some metals like aluminum.[2][3] This remarkable stiffness is attributed to the dense network of hydrogen bonds and the "aromatic zipper" formed by the interdigitating phenyl rings.[2]

  • Piezoelectricity : Crystalline structures of diphenylalanine have been demonstrated to exhibit piezoelectricity, a property where mechanical stress induces an electrical charge.[2][4][5] The piezoelectric coefficient (d₃₃) of some diphenylalanine-derivative assemblies can be as high as ~73 pC/N, which is comparable to some inorganic piezoelectric materials.[2][4][5]

  • Hydrogelation : Fmoc-diphenylalanine is a potent low-molecular-weight hydrogelator, capable of forming self-supporting hydrogels at very low concentrations (as low as 0.01 wt%).[6][7] The mechanical properties of these hydrogels can be tuned by varying the preparation conditions.

Table 2: Quantitative Properties of Diphenylalanine-Based Self-Assembled Materials

PropertyMaterialValueReference(s)
Young's Modulus Diphenylalanine Nanotubes19-27 GPa[2][3]
Young's Modulus Dip-Dip Derivative Assemblies~70 GPa[2]
Piezoelectric Coefficient (d₃₃) Diphenylalanine Nanotubes~18 pC/N[2][4][5]
Piezoelectric Coefficient (d₃₃) Boc-Dip-Dip Derivative Assemblies~73 pC/N[2][4][5]
Minimum Gelation Concentration Fmoc-DiphenylalanineAs low as 0.01 wt%[6][7]
Storage Modulus (G') of Fmoc-FF Hydrogel 0.5 wt% at pH 4~10,000 Pa[8]
Experimental Protocols

This method relies on changing the pH of an aqueous solution of Fmoc-diphenylalanine to induce self-assembly and gelation.

Materials:

  • Fmoc-diphenylalanine (Fmoc-FF)

  • 0.5 M Sodium hydroxide (NaOH)

  • Deionized water

  • Glucono-δ-lactone (GdL) or dilute HCl

Procedure:

  • Disperse the desired amount of Fmoc-FF powder in deionized water.

  • Add 0.5 M NaOH dropwise while stirring until the Fmoc-FF completely dissolves and the solution becomes clear (typically around pH 10-11).

  • Induce gelation by slowly lowering the pH. This can be achieved by:

    • Method A (Slow pH drop): Adding glucono-δ-lactone (GdL), which will slowly hydrolyze to gluconic acid, causing a gradual and uniform decrease in pH.[9]

    • Method B (Rapid pH drop): Carefully adding dilute HCl dropwise until the desired final pH (typically below 7) is reached.

  • Allow the solution to stand undisturbed at room temperature. Gelation can occur within minutes to hours, depending on the concentration and final pH.

This method involves dissolving Fmoc-diphenylalanine in an organic solvent and then inducing self-assembly by adding water.

Materials:

  • Fmoc-diphenylalanine (Fmoc-FF)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare a concentrated stock solution of Fmoc-FF in DMSO (e.g., 100 mg/mL).

  • To induce gelation, dilute the stock solution with deionized water to the final desired peptide concentration (e.g., 0.5 wt%).

  • The mixture can be gently mixed, but vigorous shaking should be avoided as it can disrupt the formation of the fibrillar network.

  • Allow the solution to stand at room temperature. The hydrogel will form as the peptide self-assembles in the aqueous environment.[9]

Conclusion

The diphenyl side chain plays two distinct yet crucial roles in the chemistry of Fmoc-amino acid derivatives. As an integral part of the Fmoc protecting group, the diphenylmethyl moiety of the fluorenyl group is the key to its base-lability, which is fundamental to its widespread use in solid-phase peptide synthesis. On the other hand, when present as the side chain of an amino acid like diphenylalanine, it becomes a powerful driver for the self-assembly of peptides into highly ordered nanostructures with remarkable and tunable physical properties. A thorough understanding of these dual roles is essential for researchers and professionals in the fields of peptide chemistry, materials science, and drug development, enabling the rational design and synthesis of novel peptides and biomaterials.

References

Technical Guide: Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a specialized amino acid derivative used in peptide synthesis and drug discovery. Due to the limited availability of data for this specific compound, information from closely related analogues is included for comparative purposes.

Introduction

Physicochemical Data

Quantitative data for Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is not widely published. The following table includes representative data from similar Fmoc-protected amino acid analogues to provide an estimated profile.

PropertyValue (Analogue)Analogue CompoundReference
CAS Number 1858223-89-8(R)-4-(Fmoc-amino)-3-phenylbutyric acid[2]
Molecular Formula C₂₅H₂₃NO₄(R)-4-(Fmoc-amino)-3-phenylbutyric acid[2]
Molecular Weight 401.5 g/mol (R)-4-(Fmoc-amino)-3-phenylbutyric acid[2]
Appearance White crystalline powder(R)-4-(Fmoc-amino)-3-phenylbutyric acid[2]
Melting Point 176 - 180 °C(R)-4-(Fmoc-amino)-3-phenylbutyric acid[2]
Purity ≥ 99% (HPLC)(R)-4-(Fmoc-amino)-3-phenylbutyric acid[2]
Storage Temperature 2-8 °CFMOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID[3]

Experimental Protocols

The primary application of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for this process.

3.1. Materials and Reagents

  • Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl resin for C-terminal acids)[4]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water)

  • Diethyl ether

3.2. Step-by-Step Protocol for SPPS

This protocol outlines a single coupling cycle. The steps are repeated to elongate the peptide chain.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve 3-4 equivalents of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.

  • Add 6-8 equivalents of a base like DIPEA to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Drain the coupling solution and wash the resin with DMF (3-4 times).

Step 4: Peptide Chain Elongation

  • Repeat steps 2 and 3 with the next desired Fmoc-protected amino acid in the sequence until the full peptide is assembled.

Step 5: Final Fmoc Deprotection

  • After the final coupling step, perform one last Fmoc deprotection as described in Step 2.

Step 6: Cleavage and Side-Chain Deprotection

  • Wash the resin with DCM to remove DMF.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with more cold ether.

  • Dry the crude peptide under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin with Fmoc-Protected Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Start Next Cycle or Proceed to Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Elongate Cleavage Cleavage from Resin (TFA Cocktail) Next_Cycle->Cleavage Finalize

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid: An Alanine Derivative for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a structurally unique derivative of alanine, serves as a critical building block in modern peptide synthesis and drug discovery. Its distinctive diphenyl moiety introduces significant steric and hydrophobic properties, enabling the design of peptidomimetics and bioactive peptides with enhanced stability, conformational rigidity, and therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, with a focus on its integration into solid-phase peptide synthesis (SPPS) workflows. Detailed experimental protocols and a summary of its emerging role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, are presented.

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. These unnatural amino acids offer a powerful tool to modulate the pharmacological properties of peptides, overcoming limitations such as poor metabolic stability and low bioavailability. Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid has emerged as a valuable asset in this field. Classified as a β-amino acid and an alanine derivative, its bulky diphenylmethyl side chain imparts unique conformational constraints on the peptide backbone. This can lead to the formation of stable secondary structures and improved resistance to enzymatic degradation.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function makes this building block perfectly suited for Fmoc-based solid-phase peptide synthesis (SPPS), the most widely used method for the chemical synthesis of peptides. This guide will delve into the technical details of utilizing this versatile amino acid derivative.

Physicochemical Properties

The accurate characterization of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is crucial for its effective application. The following table summarizes its key physicochemical properties.

PropertyValueReference
Chemical Name (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acidN/A
Synonyms Fmoc-Dph-(C*CH2)OH, N-(9-Fluorenylmethoxycarbonyl)-(S)-3-amino-4,4-diphenyl-butanoic acidN/A
Molecular Formula C₃₁H₂₇NO₄[1]
Molecular Weight 477.55 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity Typically ≥95%N/A
Storage Store at -20°C upon receipt. Aliquoting is necessary for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C, one week from the date of receipt. Long term: -20°C to -80°C, 6 months from the date of receipt.N/A

Synthesis and Experimental Protocols

The synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid involves two key stages: the enantioselective synthesis of the unprotected β-amino acid precursor, (S)-3-amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with the Fmoc moiety.

Synthesis of (S)-3-amino-4,4-diphenyl-butyric acid
Fmoc Protection of (S)-3-amino-4,4-diphenyl-butyric acid

The introduction of the Fmoc protecting group is a crucial step to render the amino acid compatible with SPPS. A general and widely used protocol involves the reaction of the free amino acid with an activated Fmoc reagent, such as Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions.[3]

Experimental Protocol: Fmoc Protection using Fmoc-OSu [3]

  • Dissolution of Amino Acid: Dissolve (S)-3-amino-4,4-diphenyl-butyric acid in a 10% aqueous sodium carbonate solution.

  • Preparation of Fmoc-OSu Solution: Separately, dissolve Fmoc-OSu in a suitable organic solvent such as dioxane or acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature. The reaction is typically allowed to proceed overnight.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-protected amino acid.

  • Isolation and Purification:

    • Extract the product into an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization to yield Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid with a typical yield of over 90%.[3]

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. The general workflow for a single coupling cycle is outlined below.

Experimental Protocol: SPPS Coupling Cycle

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) that has the N-terminal Fmoc group removed from the preceding amino acid.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 3 minutes to initiate Fmoc removal.[3]

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[3]

    • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add a base, such as diisopropylethylamine (DIPEA), to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Visualization of Key Processes

To better illustrate the core concepts, the following diagrams created using the DOT language provide a visual representation of the chemical structures and workflows.

Fmoc_Protected_Amino_Acid cluster_structure Structure of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid img img

Caption: Chemical structure of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.

Fmoc_Protection_Workflow A Dissolve (S)-3-amino-4,4-diphenyl-butyric acid in 10% aq. Na2CO3 C Mix and React at Room Temperature A->C B Dissolve Fmoc-OSu in Dioxane/Acetone B->C D Aqueous Work-up and Acidification C->D Reaction Completion E Extraction and Purification D->E Precipitation F Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid E->F Isolation

Caption: Workflow for the Fmoc protection of (S)-3-amino-4,4-diphenyl-butyric acid.

SPPS_Cycle Start Start with Peptide-Resin (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Activation Activate Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (Coupling Reagent + Base) Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 End Peptide-Resin with Elongated Chain (Fmoc-protected N-terminus) Wash2->End

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.

Applications in Drug Discovery and Research

The incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into peptide sequences can significantly impact their biological activity and therapeutic potential.

Peptidomimetics with Enhanced Stability

The bulky diphenylmethyl side chain can shield the peptide backbone from proteolytic enzymes, thereby increasing the in vivo half-life of the resulting peptide. This is a critical attribute for the development of peptide-based drugs.

Conformational Control

The steric hindrance imposed by the diphenyl group can induce specific secondary structures, such as turns or helices, within the peptide. This conformational rigidity can lead to higher receptor binding affinity and selectivity. The study of diphenylalanine-based peptides has shown their propensity for self-assembly into fibrillar structures, a property influenced by pH conditions.[4]

Development of CNS-Active Agents

(S)-3-amino-4,4-diphenyl-butyric acid HCl is recognized as a key intermediate in the synthesis of agents active in the central nervous system (CNS).[2] Its unique structure makes it an ideal starting material for creating complex molecules for potential use as antidepressants and anti-anxiety drugs, where precise stereochemistry is often crucial for therapeutic activity.[2]

Antimicrobial Peptides

The incorporation of unnatural amino acids is a known strategy to enhance the stability and efficacy of antimicrobial peptides (AMPs). While specific studies on peptides containing Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid are limited, the introduction of hydrophobic and bulky residues is a common approach to improve the membrane-disrupting capabilities of AMPs.

Conclusion

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a highly valuable and versatile building block for researchers and drug developers in the field of peptide science. Its unique structural features provide a powerful means to enhance the pharmacological properties of synthetic peptides. The well-established protocols for its incorporation into SPPS workflows, combined with its potential to impart desirable therapeutic characteristics, ensure its continued importance in the design and synthesis of next-generation peptide-based drugs. Further research into peptides containing this specific amino acid is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

High-Purity Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including the bulky diphenyl moiety and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, make it a valuable building block for the synthesis of peptidomimetics, foldamers, and other complex molecular architectures.[1][2] The Fmoc group provides a base-labile protecting group for the amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the assembly of peptide chains under mild conditions.[3] The diphenyl group introduces conformational constraints and potential for specific molecular interactions, making it a valuable tool in the design of bioactive molecules.[1]

This technical guide provides an in-depth overview of the purchasing, synthesis, purification, and characterization of high-purity this compound, aimed at researchers, scientists, and drug development professionals.

Sourcing and Specifications of High-Purity this compound

High-purity this compound is available from several specialized chemical suppliers. When purchasing this reagent, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the material meets the stringent requirements for pharmaceutical research and peptide synthesis.

Table 1: Typical Supplier Specifications for High-Purity this compound

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white solid/powderVisual Inspection
Purity (HPLC) ≥ 98%High-Performance Liquid Chromatography
Enantiomeric Purity ≥ 99% ee (S-enantiomer)Chiral High-Performance Liquid Chromatography
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Solubility Soluble in DMF, DMSOVisual Inspection
Moisture Content ≤ 1.0%Karl Fischer Titration

Synthesis and Purification

The synthesis of this compound involves two key steps: the synthesis of the chiral precursor, (S)-3-amino-4,4-diphenyl-butyric acid, and the subsequent protection of the amino group with the Fmoc moiety.

Experimental Protocol 1: Synthesis of (S)-3-amino-4,4-diphenyl-butyric Acid

The enantiomerically pure precursor, (S)-3-amino-4,4-diphenyl-butyric acid, is a critical starting material.[4] While several synthetic routes exist, a common approach involves the asymmetric reduction of a suitable precursor. The hydrochloride salt of this amino acid is often used as a stable starting material.

Materials:

  • (S)-3-amino-4,4-diphenyl-butyric acid hydrochloride

  • Suitable solvent (e.g., a mixture of organic solvent and water)

  • Base (e.g., sodium bicarbonate or a tertiary amine) for neutralization

Procedure:

  • Dissolve (S)-3-amino-4,4-diphenyl-butyric acid hydrochloride in a minimal amount of the chosen solvent system.

  • Slowly add a stoichiometric amount of a mild base to neutralize the hydrochloride salt and liberate the free amino acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying. Alternatively, solvent extraction can be employed.

Experimental Protocol 2: Fmoc Protection of (S)-3-amino-4,4-diphenyl-butyric Acid

The protection of the amino group is typically achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Materials:

  • (S)-3-amino-4,4-diphenyl-butyric acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

  • Solvent: 1,4-Dioxane and water mixture

  • Ethyl acetate

  • Hexane or petroleum ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-3-amino-4,4-diphenyl-butyric acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-protected amino acid to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 3: Purification by Recrystallization

To achieve high purity, recrystallization of the crude this compound is essential. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane, dichloromethane/hexane, or toluene)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • A study on the purification of various Fmoc-amino acids demonstrated that heating in a solvent like toluene at 50°C followed by cooling can effectively remove impurities.[5]

Quality Control and Characterization

Rigorous analytical testing is necessary to confirm the identity, purity, and stereochemical integrity of the final product.

Table 2: Analytical Methods for Quality Control

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.A single major peak corresponding to the product, with purity ≥ 98%.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) To determine enantiomeric purity.A single peak for the (S)-enantiomer, indicating ≥ 99% ee.
¹H Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure and assess purity.Peaks corresponding to the protons of the Fmoc and amino acid moieties with correct integration values.
¹³C Nuclear Magnetic Resonance (¹³C NMR) To confirm the carbon framework of the molecule.Peaks corresponding to all unique carbon atoms in the structure.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (C₃₁H₂₇NO₄, MW: 477.55 g/mol ).[6]
Melting Point To assess purity.A sharp and defined melting range.
Specific Rotation To confirm the stereochemistry.A specific optical rotation value characteristic of the (S)-enantiomer.
Experimental Protocol 4: Chiral HPLC Analysis

The enantiomeric purity is a critical parameter. Polysaccharide-based chiral stationary phases (CSPs) have been shown to be effective for the separation of Fmoc-amino acid enantiomers.[4][7]

HPLC System and Conditions:

  • Column: Chiralpak® IA or a similar polysaccharide-based chiral column.[8]

  • Mobile Phase: A mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile. The exact ratio may need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Applications in Research and Drug Development

This compound is a valuable building block for creating novel peptide-based structures with enhanced properties.

Design of β-Peptide Foldamers

β-amino acids can be incorporated into peptide sequences to create foldamers, which are non-natural oligomers that adopt well-defined secondary structures similar to proteins.[9] The diphenyl group of this particular β-amino acid can enforce specific folding patterns and mediate protein-protein interactions.

Foldamer_Concept cluster_0 Foldamer Design Principle cluster_1 Potential Applications Fmoc_AA This compound SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS Incorporation Beta_Peptide β-Peptide Chain SPPS->Beta_Peptide Elongation Foldamer Foldamer with Defined 3D Structure Beta_Peptide->Foldamer Folding PPI_Modulator Protein-Protein Interaction Modulator Foldamer->PPI_Modulator Enzyme_Inhibitor Enzyme Inhibitor Foldamer->Enzyme_Inhibitor Antimicrobial Antimicrobial Agent Foldamer->Antimicrobial

Caption: Conceptual workflow for the design and application of β-peptide foldamers.

Development of Peptidomimetics

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a common strategy to develop peptidomimetics.[3] These molecules mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation, enhanced bioavailability, and better pharmacokinetic profiles.

Peptidomimetic_Development Native_Peptide Native Bioactive Peptide SAR_Studies Structure-Activity Relationship (SAR) Studies Native_Peptide->SAR_Studies Identify_Pharmacophore Identify Pharmacophore SAR_Studies->Identify_Pharmacophore Introduce_Beta_AA Introduce this compound Identify_Pharmacophore->Introduce_Beta_AA Synthesize_Peptidomimetic Synthesize Peptidomimetic Introduce_Beta_AA->Synthesize_Peptidomimetic Biological_Assays Biological Assays Synthesize_Peptidomimetic->Biological_Assays Improved_Properties Peptidomimetic with Improved Properties Biological_Assays->Improved_Properties Improved_Properties->SAR_Studies Iterative Optimization

Caption: Logical workflow for the development of peptidomimetics.

Conclusion

High-purity this compound is a sophisticated and valuable chemical tool for researchers in peptide chemistry and drug discovery. Careful sourcing, appropriate synthetic and purification procedures, and rigorous analytical characterization are paramount to ensure the quality and reliability of this key building block. Its unique structural properties offer exciting opportunities for the design and synthesis of novel foldamers and peptidomimetics with tailored biological activities and improved therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, conformational constraints, and novel biological activities. Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic β-amino acid characterized by a bulky diphenyl moiety. This structural feature can significantly influence the pharmacological properties of a peptide. Peptides containing this amino acid have been investigated as central nervous system (CNS) active agents, particularly as antagonists for the tachykinin NK1 receptor, which is involved in pain transmission and inflammation.[1][2]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid using Fmoc/tBu chemistry. Due to the steric hindrance presented by the diphenyl group, special considerations for the coupling step are addressed to ensure high synthesis yield and purity.

Application: Targeting the Tachykinin NK1 Receptor

Substance P is the endogenous ligand for the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR).[2] The binding of Substance P to the NK1 receptor activates a signaling cascade that plays a crucial role in nociception (the neural processing of injurious stimuli) and inflammatory responses. Peptides incorporating bulky, unnatural amino acids like (S)-3-amino-4,4-diphenyl-butyric acid can act as competitive antagonists, blocking the binding of Substance P and thereby inhibiting its downstream effects.[2] This makes such peptides promising candidates for the development of novel analgesics and anti-inflammatory agents.

Below is a diagram illustrating the signaling pathway of the tachykinin NK1 receptor and the inhibitory action of a peptide antagonist.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds Antagonist Peptide Antagonist (containing S-3-amino- 4,4-diphenyl-butyric acid) Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PainSignal Pain Signaling & Inflammation Ca2->PainSignal PKC->PainSignal SPPS_Workflow Start Start ResinPrep Resin Preparation (Swelling in DMF) Start->ResinPrep FmocDeprotection Fmoc Deprotection (20% Piperidine in DMF) ResinPrep->FmocDeprotection Washing1 Washing (DMF, DCM, DMF) FmocDeprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for all amino acids Washing2->Repeat Repeat->FmocDeprotection Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last amino acid Washing3 Final Washing (DMF, DCM) FinalDeprotection->Washing3 Cleavage Cleavage and Deprotection (TFA/TIS/H₂O) Washing3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a chiral building block of significant interest due to its bulky diphenylmethyl side chain, which can induce specific conformational constraints and engage in favorable hydrophobic interactions within protein-protein interfaces. However, the steric hindrance posed by this bulky side chain presents a considerable challenge in Solid-Phase Peptide Synthesis (SPPS), often leading to low coupling efficiencies and the formation of deletion sequences.

This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in Fmoc-based SPPS. The recommendations herein are based on established best practices for sterically hindered amino acids and aim to guide researchers in achieving high-purity peptides containing this unique building block.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling this compound is overcoming the steric hindrance presented by the bulky diphenylmethyl group. This can lead to:

  • Slow reaction kinetics: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Incomplete coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in truncated peptide sequences.

  • Aggregation: Peptides containing bulky, hydrophobic residues are prone to aggregation on the solid support, further hindering reagent accessibility.

To address these challenges, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical.

Recommended Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, a comparison of coupling reagents commonly used for sterically hindered amino acids can provide valuable guidance. The choice of reagent can significantly impact the success of the synthesis.[1]

Coupling ReagentClassKey AdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHighly reactive, excellent for hindered amino acids.[1] Forms a highly reactive OAt-ester.Higher cost. Can cause guanidinylation of the N-terminal amine if pre-activation is not performed correctly.[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltWidely used, effective for many difficult couplings.[1] More cost-effective than HATU.Less reactive than HATU for extremely hindered residues. Can also cause guanidinylation.[2]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency, particularly for hindered amino acids. Does not cause guanidinylation.Solutions in DMF have moderate stability.
DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate)Carbodiimide + AdditiveLow cost, minimal side reactions. OxymaPure is a safer and often more effective alternative to HOBt.Slower reaction rates compared to aminium/phosphonium salts.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltHigh reactivity, comparable to HATU.[1] Safer due to the incorporation of OxymaPure.Higher cost.

Experimental Protocols

The following protocols are recommended for the coupling of this compound. It is advised to perform a test coupling and monitor the reaction completion using a qualitative test such as the Kaiser test.[3] If the coupling is incomplete, a second coupling should be performed.[3]

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency with sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Preparation of Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (3.5-4 equivalents) to the amino acid solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 3-7.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Protocol 2: Coupling using DIC/OxymaPure

This is a cost-effective alternative that can also provide good coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Preparation of Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

  • Coupling: Add DIC (3-5 equivalents) to the reaction vessel containing the resin and the amino acid/OxymaPure solution.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours. The reaction time may need to be extended for this coupling method.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 3-6.

  • Capping (Optional but Recommended): Cap any unreacted amines as described in Protocol 1.

Visualizations

Workflow for Coupling of Sterically Hindered Amino Acids

SPPS_Coupling_Workflow start Fmoc-Deprotected Peptide-Resin couple Add Activated AA to Resin Couple (2-4h) start->couple prepare_aa Prepare Solution: - this compound - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) activate Pre-activate (1-2 min) prepare_aa->activate activate->couple wash1 Wash with DMF couple->wash1 monitor Kaiser Test wash1->monitor wash2 Wash with DMF monitor->wash2 Negative double_couple Double Couple monitor->double_couple Positive next_cycle Proceed to next Fmoc Deprotection wash2->next_cycle double_couple->couple

Caption: Workflow for the coupling of a sterically hindered amino acid in SPPS.

Conclusion

The successful incorporation of this compound into peptides requires careful consideration of the challenges posed by its steric bulk. By employing potent coupling reagents such as HATU or COMU, and by diligently monitoring the reaction, researchers can achieve high coupling efficiencies. The protocols provided in this application note serve as a robust starting point for the synthesis of peptides containing this and other sterically demanding non-natural amino acids, thereby enabling the exploration of novel peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc Deprotection in Peptides Containing Diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used for temporary Nα-amino protection due to its base-lability, allowing for mild deprotection conditions. However, the incorporation of sterically bulky or hindered amino acids, such as 4,4-diphenyl-butyric acid, presents significant challenges to standard Fmoc deprotection protocols. The steric hindrance posed by the diphenylmethyl group can impede the access of the deprotecting base, leading to incomplete Fmoc removal, deletion sequences, and overall lower purity of the target peptide.[1]

These application notes provide a detailed overview of standard and alternative Fmoc deprotection methods applicable to peptides containing the sterically demanding diphenyl-butyric acid residue. The included protocols are designed to offer robust strategies to overcome the challenges associated with incomplete deprotection and to improve the yield and purity of the final peptide product.

Challenges in Fmoc Deprotection of Peptides with Diphenyl-butyric Acid

The primary challenge in the Fmoc deprotection of peptides containing diphenyl-butyric acid is the steric bulk of the diphenylmethyl group. This bulkiness can:

  • Hinder access of the deprotecting base: The large hydrophobic side chain can shield the N-terminal Fmoc group, slowing down the rate of deprotection.

  • Promote peptide aggregation: The aromatic side chains can lead to inter-chain aggregation on the solid support, further limiting reagent accessibility.[2][3]

  • Require harsher conditions: To achieve complete deprotection, longer reaction times or stronger base concentrations may be necessary, which can increase the risk of side reactions such as racemization or aspartimide formation.[4][5]

Deprotection Methods and Comparative Data

Several methods can be employed for the Fmoc deprotection of peptides containing diphenyl-butyric acid. The choice of method will depend on the specific peptide sequence, the level of steric hindrance, and the available instrumentation.

Deprotection MethodReagentsTypical ConcentrationTypical TimeAdvantagesDisadvantages
Standard Piperidine Piperidine in DMF or NMP20% (v/v)2 x 10-15 minWell-established, cost-effective.May be inefficient for highly hindered residues, can lead to side reactions with prolonged exposure.[6][7][8]
4-Methylpiperidine 4-Methylpiperidine in DMF or NMP20% (v/v)2 x 10-15 minSimilar efficiency to piperidine, not a controlled substance, may reduce certain side reactions.[8][9][10]Similar limitations to piperidine for extremely hindered residues.
Piperazine/DBU Piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF or NMP5% (w/v) Piperazine, 2% (v/v) DBU2 x 2-5 minHighly efficient and rapid, particularly for "difficult" sequences, can reduce aggregation.[11][12][13][14][15]DBU is a strong, non-nucleophilic base and requires a scavenger (piperazine) to trap the dibenzofulvene byproduct.[15]
Microwave-Assisted Deprotection Standard or alternative deprotection reagentsSame as aboveSignificantly reduced (e.g., 2 x 30-90 sec)Dramatically accelerates deprotection, improves efficiency for hindered residues, can disrupt aggregation.[9][16][17]Requires specialized microwave peptide synthesizer, potential for localized overheating if not controlled properly.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is a baseline method and may require optimization for peptides containing diphenyl-butyric acid.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Kaiser test kit or other method for monitoring free amines

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin for 15 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates successful deprotection. If the test is negative or weak, repeat steps 6-9.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 2: Enhanced Fmoc Deprotection with Piperazine/DBU

This protocol is recommended for peptides with significant steric hindrance from the diphenyl-butyric acid residue.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in high-purity, amine-free DMF.

  • DMF for washing

  • DCM for washing

  • Kaiser test kit

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 5% piperazine / 2% DBU in DMF solution to the resin.

  • Agitate the resin for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate for another 3-5 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm complete deprotection.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 3: Microwave-Assisted Fmoc Deprotection

This protocol utilizes microwave energy to accelerate the deprotection of sterically hindered residues. It requires a dedicated microwave peptide synthesizer.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection reagent of choice (e.g., 20% piperidine in DMF or 5% piperazine/2% DBU in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Swell the Fmoc-protected peptide-resin in the reaction vessel of the microwave synthesizer.

  • Program the synthesizer to perform a two-step deprotection cycle.

  • Step 1: Add the deprotection solution and apply microwave irradiation (e.g., 30-60 seconds at a set temperature, typically 50-75°C).

  • Drain the solution.

  • Step 2: Add a fresh portion of the deprotection solution and apply a second pulse of microwave irradiation (e.g., 60-120 seconds).

  • Drain the solution and follow the synthesizer's standard washing protocol with DMF.

  • It is highly recommended to have an in-line or post-synthesis method to confirm complete deprotection, such as UV monitoring of the dibenzofulvene-adduct concentration in the waste stream.[18]

Diagrams

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Base) Fmoc_Peptide->Proton_Abstraction + Base Carbanion Fmoc Carbanion Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base (Scavenger)

Caption: General mechanism of Fmoc deprotection.

Experimental Workflow for Fmoc Deprotection and Monitoring

SPPS_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Add_Deprotection_Reagent Add Deprotection Reagent (e.g., Piperidine or Piperazine/DBU) Swell_Resin->Add_Deprotection_Reagent Agitate Agitate (with or without Microwave) Add_Deprotection_Reagent->Agitate Drain_and_Wash Drain and Wash with DMF Agitate->Drain_and_Wash Kaiser_Test Kaiser Test Drain_and_Wash->Kaiser_Test Positive Positive (Blue) Kaiser_Test->Positive Negative Negative (Yellow) Kaiser_Test->Negative Coupling Proceed to Next Coupling Step Positive->Coupling Repeat_Deprotection Repeat Deprotection Step Negative->Repeat_Deprotection Repeat_Deprotection->Add_Deprotection_Reagent

Caption: Workflow for Fmoc deprotection and monitoring.

Conclusion

The successful synthesis of peptides containing the bulky diphenyl-butyric acid residue is highly dependent on achieving complete Fmoc deprotection at each cycle. While standard piperidine protocols may suffice for some sequences, the use of more potent deprotection cocktails, such as piperazine/DBU, and the application of microwave energy are powerful strategies to overcome the challenges posed by steric hindrance. Careful monitoring of the deprotection reaction using methods like the Kaiser test is crucial to ensure the integrity of the final peptide product. The protocols and information provided herein offer a comprehensive guide for researchers to optimize their synthetic strategies for these challenging peptides.

References

Application Notes and Protocols for Unnatural Peptide Design Using Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel structural motifs, and improved biological activity.[1] Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a chiral building block, offers unique structural properties due to its diphenyl side chain, which can introduce conformational constraints and specific interaction capabilities within a peptide. This document provides detailed application notes and protocols for the use of this compound in the design and synthesis of novel peptides, with a focus on antimicrobial applications.

Key Applications

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) to create peptides with unique structural and functional properties. The diphenyl moiety can introduce conformational constraints, potentially leading to peptides with increased resistance to proteolytic degradation and enhanced binding affinity for their biological targets. Peptides incorporating diphenylalanine and its derivatives have demonstrated significant biological activities, including potent antimicrobial and antifungal properties.

Data Presentation

Antimicrobial and Antifungal Activity of Diphenylalanine-Containing Peptides

The following table summarizes the minimal inhibitory concentrations (MIC) of a cyclic peptide containing a diphenylalanine derivative, [DipR]5, against various bacterial and fungal strains. This data highlights the potential of incorporating such unnatural amino acids in the design of potent antimicrobial agents.[2]

OrganismStrainMIC (µM)MIC (µg/mL)
Staphylococcus aureus (MRSA)ATCC BAA-15560.39 - 6.250.74 - 11.9
Staphylococcus aureusATCC 292130.39 - 6.250.74 - 11.9
Enterococcus faecium-0.39 - 6.250.74 - 11.9
Enterococcus faecalis-0.39 - 6.250.74 - 11.9
Streptococcus pneumoniae-0.39 - 6.250.74 - 11.9
Bacillus subtilis-0.39 - 6.250.74 - 11.9
Klebsiella pneumoniae-12.5 - 2523.78 - 47.56
Pseudomonas aeruginosa-12.5 - 2523.78 - 47.56
Escherichia coli-12.5 - 2523.78 - 47.56
Candida parapsilosisATCC 220196.612.5
Aspergillus fumigatusAF-2931.63.0
Candida albicansATCC 6019313.1-

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Incorporation of this compound:

    • Due to the steric hindrance of the diphenyl group, a more potent coupling reagent and longer coupling times are recommended.

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4-6 hours, or overnight if necessary.

    • A double coupling (repeating the coupling step) may be required for efficient incorporation.

    • Wash the resin with DMF (3-5 times) and perform a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for subsequent unnatural amino acid additions) for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: MTT Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of the synthesized peptides against a mammalian cell line.

Materials:

  • Synthesized peptide

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations.

    • Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against peptide concentration to determine the IC50 value.

Visualizations

Unnatural_Peptide_Design_Workflow cluster_design Design & Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Target_Selection Target Selection Sequence_Design Peptide Sequence Design Target_Selection->Sequence_Design UAA_Incorporation Incorporate Fmoc-S-3-amino- 4,4-diphenyl-butyric acid Sequence_Design->UAA_Incorporation SPPS Solid-Phase Peptide Synthesis UAA_Incorporation->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis Antimicrobial_Assay Antimicrobial/Antifungal Assays Analysis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Analysis->Cytotoxicity_Assay Further_Studies Further Biological Studies Antimicrobial_Assay->Further_Studies Cytotoxicity_Assay->Further_Studies

Caption: Workflow for unnatural peptide design and evaluation.

Antimicrobial_Peptide_Action Peptide Cationic Peptide (with Diphenylalanine) Membrane_Interaction Electrostatic Interaction & Hydrophobic Insertion Peptide->Membrane_Interaction Bacterial_Membrane Bacterial Membrane (Negatively Charged) Bacterial_Membrane->Membrane_Interaction Pore_Formation Pore Formation/ Membrane Disruption Membrane_Interaction->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Generalized mechanism of antimicrobial peptide action.

References

Application Notes and Protocols: Incorporation of Fmoc-S-3-amino-4,4-diphenyl-butyric acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into bioactive peptides is a powerful strategy to enhance their therapeutic properties. Non-natural amino acids can introduce unique structural constraints, improve enzymatic stability, and modulate receptor binding affinity and selectivity.[1][2] This document provides detailed application notes and protocols for the incorporation of a particularly bulky and conformationally restricting unnatural amino acid, Fmoc-S-3-amino-4,4-diphenyl-butyric acid, into bioactive peptides.

This compound is an alanine derivative characterized by a diphenylmethyl group at the β-carbon. This bulky side chain can significantly influence the peptide's secondary structure, potentially leading to more stable and potent analogs. These application notes will use the well-studied somatostatin analogs as a model system to illustrate the potential benefits of incorporating this unnatural amino acid. Somatostatin is a cyclic peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[3] Its analogs are used clinically to treat various diseases, including neuroendocrine tumors and acromegaly.[4]

Enhancing Bioactivity and Stability: A Case Study with a Somatostatin Analog

To illustrate the potential impact of incorporating this compound, we present hypothetical but representative data based on published studies of other unnatural amino acid-containing somatostatin analogs.[5][6][7] In this case study, we compare the native somatostatin-14 (SST-14) with a hypothetical analog where the Phenylalanine at position 6 (Phe6) is replaced by (S)-3-amino-4,4-diphenyl-butyric acid (Adp).

Table 1: Receptor Binding Affinity (Ki, nM) of SST-14 vs. a Hypothetical Analog
PeptideSSTR1SSTR2SSTR3SSTR4SSTR5
SST-14 (Native) 1.5 ± 0.30.8 ± 0.12.1 ± 0.41.8 ± 0.21.2 ± 0.2
[Adp⁶]-SST-14 (Hypothetical) 18.5 ± 2.10.5 ± 0.15.4 ± 0.725.1 ± 3.53.2 ± 0.5

Data is hypothetical and presented for illustrative purposes based on trends observed in similar studies.

The hypothetical data in Table 1 suggests that the incorporation of the bulky Adp residue at position 6 could increase the binding affinity and selectivity for the SSTR2 receptor, a key target for many therapeutic somatostatin analogs.

Table 2: Enzymatic Stability in Human Plasma (t₁/₂, min)
PeptideHalf-life (t₁/₂) in Human Plasma (min)
SST-14 (Native) 2 - 3
[Adp⁶]-SST-14 (Hypothetical) > 180

Data is hypothetical and presented for illustrative purposes based on trends observed in similar studies.

The introduction of the sterically hindering diphenylmethyl group is expected to provide significant protection against enzymatic degradation, thereby dramatically increasing the peptide's half-life in plasma as illustrated in the hypothetical data in Table 2.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Adp⁶]-SST-14

This protocol outlines the manual Fmoc-based solid-phase synthesis of the hypothetical [Adp⁶]-SST-14 analog.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

    • For this compound: Due to its steric bulk, a longer coupling time and/or the use of a stronger coupling agent like HATU may be necessary. Pre-activate this compound (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After each coupling step, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/EDT/water (94:1:2.5:2.5) for 3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and then dissolve it in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly basic pH.

  • Final Purification and Characterization: Purify the cyclized peptide by RP-HPLC and characterize it by mass spectrometry.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of the synthesized peptide to somatostatin receptors.[8][9][10]

Materials:

  • Cell membranes from cell lines expressing a specific somatostatin receptor subtype (e.g., CHO-K1 cells expressing hSSTR2)

  • Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-SST-14)

  • Unlabeled SST-14 (for standard curve)

  • Synthesized peptide analog

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.5% polyethyleneimine).

  • Assay Setup: In each well of the 96-well plate, add:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled SST-14, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and increasing concentrations of the synthesized peptide analog.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Enzymatic Stability Assay

This protocol outlines a method to assess the stability of the peptide in human plasma.

Materials:

  • Synthesized peptide

  • Human plasma

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Incubation: Dissolve the peptide in a small amount of DMSO and then dilute it with human plasma to a final concentration of 100 µM. Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of acetonitrile containing 1% TFA to the aliquot.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay curve.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin_Signaling SST Somatostatin Analog SSTR Somatostatin Receptor (SSTR) SST->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Cellular Cellular Response Gene->Cellular Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->Cellular Leads to PKC->Cellular Leads to

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for Peptide Synthesis and Evaluation

Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification (Linear) Cleavage->Purification1 Cyclization Disulfide Bond Formation Purification1->Cyclization Purification2 RP-HPLC Purification (Cyclic) Cyclization->Purification2 Characterization Mass Spectrometry Characterization Purification2->Characterization BindingAssay Receptor Binding Assay Characterization->BindingAssay StabilityAssay Enzymatic Stability Assay Characterization->StabilityAssay DataAnalysis Data Analysis BindingAssay->DataAnalysis StabilityAssay->DataAnalysis

Caption: Workflow for peptide synthesis and evaluation.

Conclusion

The incorporation of this compound into bioactive peptides represents a promising avenue for the development of novel therapeutics with enhanced stability and receptor selectivity. The protocols and data presented here provide a framework for researchers to explore the potential of this and other unnatural amino acids in their own drug discovery and development efforts. Careful optimization of synthesis and assay conditions will be crucial for achieving desired outcomes.

References

Application Notes and Protocols: Utilizing Fmoc-S-3-amino-4,4-diphenyl-butyric acid for the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The development of molecules that can modulate these interactions is a key focus of modern drug discovery. Peptides have emerged as promising candidates for inhibiting PPIs due to their ability to mimic the secondary structures, such as α-helices, often found at the interface of interacting proteins.

However, native peptides are often limited by poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations. Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic amino acid that, when incorporated into a peptide sequence, can confer unique structural properties. The bulky diphenylmethyl side chain can mimic key hydrophobic residues (e.g., phenylalanine, leucine, tryptophan) that are often found in the "hot spots" of PPI interfaces, while also providing steric hindrance that can enhance proteolytic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide-based tools for studying and inhibiting PPIs.

Key Applications

The incorporation of 3-amino-4,4-diphenyl-butyric acid into peptides offers several advantages for studying PPIs:

  • Mimicry of Key Hydrophobic Interactions: The diphenylalanine moiety can effectively mimic the side chains of crucial hydrophobic amino acids at PPI interfaces, such as those in the p53-MDM2 and Bcl-2 family interactions.

  • Enhanced Proteolytic Stability: The unnatural amino acid structure can sterically hinder the action of proteases, increasing the peptide's half-life in biological assays.

  • Conformational Constraint: The bulky side chain can help to lock the peptide into a bioactive conformation, reducing the entropic penalty of binding.

A primary application of peptides containing 3-amino-4,4-diphenyl-butyric acid is as competitive inhibitors in binding assays. By designing a peptide that mimics the binding motif of one protein partner, it can compete for binding and disrupt the interaction. The efficacy of these peptides can be quantified using various biophysical techniques.

Data Presentation: Quantitative Analysis of Peptide Inhibitors

The following tables present illustrative quantitative data for peptide inhibitors of two well-characterized PPIs: the p53-MDM2 interaction and the Bcl-2/Bcl-xL interaction with pro-apoptotic partners. While specific data for a peptide containing S-3-amino-4,4-diphenyl-butyric acid is not available in the public domain, the data presented for analogous peptides demonstrate the potency that can be achieved by incorporating bulky hydrophobic, non-natural amino acids.

Table 1: Illustrative Inhibition of the p53-MDM2 Interaction by a Diphenylalanine-Containing Peptide

Peptide SequenceTarget ProteinAssay TypeIC50 (nM)Reference
Ac-Phe-(Dip)-Trp-Glu-Ala-Leu-Leu-Arg-NH2MDM2Fluorescence Polarization150Hypothetical

Dip represents a 3-amino-4,4-diphenyl-butyric acid residue.

Table 2: Illustrative Inhibition of the Bcl-xL-Bak BH3 Interaction by a Diphenylalanine-Containing Peptide

Peptide SequenceTarget ProteinAssay TypeKi (nM)Reference
Ac-Gly-Gln-Val-Gly-Arg-Gln-Leu-(Dip)-Ile-Gly-Asp-Asp-Ile-Asn-Arg-NH2Bcl-xLFluorescence Polarization85Hypothetical

Dip represents a 3-amino-4,4-diphenyl-butyric acid residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-amino-4,4-diphenyl-butyric acid

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the coupling of this compound.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol describes how to determine the IC50 value of a synthetic peptide inhibitor for a given PPI.

Materials:

  • Purified target protein (e.g., MDM2, Bcl-xL)

  • Fluorescently labeled probe peptide (a known binder to the target protein)

  • Synthetic inhibitor peptide (containing 3-amino-4,4-diphenyl-butyric acid)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the target protein and the fluorescent probe peptide in the assay buffer at twice the final desired concentration. The final concentration of the fluorescent probe should be at its Kd for the target protein, and the target protein concentration should be sufficient to bind approximately 50-70% of the probe.

    • Prepare a serial dilution of the inhibitor peptide in assay buffer.

  • Plate Loading:

    • Add a fixed volume of the protein/probe mixture to each well of the 384-well plate.

    • Add an equal volume of the serially diluted inhibitor peptide to the wells. Include wells with buffer only (for blank) and wells with no inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Biotinylated Peptide Pull-Down Assay

This protocol details a method to qualitatively or semi-quantitatively assess the ability of a synthetic peptide to pull down its target protein from a cell lysate.

Materials:

  • Biotinylated synthetic peptide (containing 3-amino-4,4-diphenyl-butyric acid)

  • Non-biotinylated competitor peptide (optional)

  • Streptavidin-conjugated magnetic beads

  • Cell lysate containing the target protein

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads.

    • Wash the beads twice with lysis buffer.

  • Peptide Immobilization:

    • Incubate the washed beads with the biotinylated peptide in lysis buffer for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer to remove unbound peptide.

  • Protein Binding:

    • Add the cell lysate to the peptide-immobilized beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • (Optional) For competition experiments, pre-incubate the lysate with an excess of the non-biotinylated competitor peptide before adding to the beads.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads five times with wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the target protein.

Visualizations

Experimental_Workflow_SPPS Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Lyophilized Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition Probe Fluorescent Peptide Complex Protein-Peptide Complex Probe->Complex Binding Protein Target Protein InhibitedComplex Protein-Inhibitor Complex Complex->InhibitedComplex Displacement Inhibitor Inhibitor Peptide

Caption: Principle of the Fluorescence Polarization Competition Assay.

Pull_Down_Workflow Beads Streptavidin Beads Immobilize Immobilize Peptide on Beads Beads->Immobilize BiotinPeptide Biotinylated Peptide (with Dip) BiotinPeptide->Immobilize Bind Incubate Lysate with Beads Immobilize->Bind Lysate Cell Lysate (contains Target Protein) Lysate->Bind Wash Wash Unbound Proteins Bind->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Caption: Workflow for a Biotinylated Peptide Pull-Down Assay.

Applications of Fmoc-Protected Amino Acids in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids is a cornerstone of modern drug discovery, particularly in the development of peptide-based therapeutics. The Fmoc group's base lability allows for a mild and orthogonal protection strategy in solid-phase peptide synthesis (SPPS), enabling the efficient and high-purity synthesis of complex peptides, peptidomimetics, and peptide-drug conjugates.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of Fmoc-amino acids in key areas of drug discovery.

Application Note 1: Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides

Fmoc-SPPS is the predominant method for synthesizing peptide-based active pharmaceutical ingredients (APIs).[4] Its advantages over the older tert-butyloxycarbonyl (Boc) strategy include milder deprotection conditions, which preserves acid-sensitive residues and modifications, and the ease of automation.[4][][6] This methodology is instrumental in producing peptides for various therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[7]

Key Advantages of Fmoc-SPPS:
  • Mild Deprotection: The Fmoc group is removed with a weak base, typically piperidine, which is compatible with a wide range of sensitive amino acid side chains and post-translational modifications.[3][]

  • Orthogonality: The acid-labile side-chain protecting groups and the base-labile Fmoc group allow for selective deprotection steps, preventing unwanted side reactions.[8]

  • High Purity and Yield: Automated SPPS using Fmoc chemistry can achieve high coupling efficiencies, leading to high-purity peptides. For instance, a 99.5% yield at each of the 140 steps of a 70-mer peptide synthesis can result in a 50% overall yield.[9]

  • Versatility: The Fmoc strategy is compatible with the synthesis of a wide array of modified peptides, including cyclic peptides, glycopeptides, and phosphopeptides.[4]

Quantitative Data for Standard Fmoc-SPPS:
ParameterTypical Value/RangePurposeReference
Resin Loading0.2 - 1.0 mmol/gDefines the synthesis scale[10]
Fmoc-Amino Acid Excess3 - 5 equivalentsDrives the coupling reaction to completion[10]
Coupling Reagent Excess3 - 5 equivalentsActivates the carboxylic acid for amide bond formation[10]
Fmoc Deprotection Solution20% Piperidine in DMFRemoves the N-terminal Fmoc group[11][12]
Coupling Time30 - 120 minutesEnsures complete amide bond formation[11]
Deprotection Time5 - 20 minutesEnsures complete Fmoc group removal[11]
Final Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups[13]
Crude Purity (Manual Synthesis)~70%Initial purity before purification[14]
Crude Purity (Automated Synthesis)~50%Initial purity before purification[14]

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a linear peptide on a Wang resin for a C-terminal carboxylic acid.

Materials:
  • Fmoc-protected amino acids

  • Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:
  • Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in the synthesis vessel.[11]

  • First Amino Acid Loading:

    • Couple the first Fmoc-protected amino acid to the resin using a suitable coupling method (e.g., DIC/DMAP or pre-formed symmetrical anhydride).

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group.[11]

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[13]

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[13]

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.[11]

    • Washing: Wash the resin with DMF (5x) and DCM (3x).[13]

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[13]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.[13]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Fmoc-SPPS:

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Application Note 2: Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their pharmacological properties, such as stability against enzymatic degradation and enhanced bioavailability.[15] Fmoc-protected building blocks are crucial for the solid-phase synthesis of various peptidomimetics, including N-alkylated peptides and aza-peptides.[15][16]

N-Alkylated Peptides:

Incorporating N-alkyl groups, most commonly methyl groups, can enhance metabolic stability and membrane permeability.[15] The synthesis can be achieved using pre-formed Fmoc-N-alkyl-amino acids or by on-resin alkylation.[15]

Aza-peptides:

In aza-peptides, the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can introduce conformational constraints and alter the hydrogen-bonding pattern, potentially leading to improved binding affinity and selectivity. Fmoc-protected aza-amino acid building blocks are amenable to solid-phase synthesis to create these "mixed" peptidomimetics.[16]

Protocol 2: Solid-Phase Synthesis of a "Mixed" Aza-Peptide

This protocol is adapted from the synthesis of aza-β³-peptidomimetics and involves the incorporation of an Fmoc-aza-β³-amino acid into a peptide sequence.[16]

Materials:
  • Fmoc-protected α-amino acids

  • Fmoc-protected aza-β³-amino acid

  • Rink Amide resin

  • Standard SPPS reagents (as in Protocol 1)

Procedure:
  • Resin Preparation and Elongation:

    • Swell the Rink Amide resin in DMF.

    • Synthesize the peptide chain up to the point of aza-amino acid incorporation using the standard Fmoc-SPPS protocol (Protocol 1).

  • Incorporation of the Aza-β³-Amino Acid:

    • After deprotection of the N-terminal Fmoc group of the growing peptide chain, perform the coupling step using the Fmoc-protected aza-β³-amino acid. Standard coupling reagents like HBTU/DIPEA can be used.

  • Continuation of Peptide Synthesis:

    • Following the successful coupling of the aza-amino acid, continue the peptide chain elongation with standard Fmoc-protected α-amino acids as per Protocol 1 until the desired sequence is complete.

  • Cleavage and Purification:

    • Perform the final Fmoc deprotection, cleavage from the resin, and purification as described in Protocol 1.

Application Note 3: Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates leverage the high specificity of peptides to deliver cytotoxic drugs or other therapeutic agents to target cells, such as cancer cells. Fmoc-amino acids with orthogonal protecting groups and bioorthogonal functionalities (e.g., azides or alkynes) are essential for the synthesis of PDCs.[17] These modified amino acids are incorporated into the peptide sequence during SPPS, and the drug is subsequently attached via "click chemistry" or other ligation methods.[17][18]

Quantitative Data for On-Resin Cyclization via Click Chemistry:
ParameterTypical Value/RangePurposeReference
Copper SourceCuI (2 eq.)Catalyst for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[17]
BaseDIPEA (50 eq.)Activates the reaction[17]
Reaction TimeOvernightEnsures complete cyclization[17]
Yield (after purification)~76%Final yield of the cyclic peptide[17]

Protocol 3: On-Resin Synthesis of a Cyclic Peptide via Click Chemistry

This protocol describes the synthesis of a cyclic peptide using on-resin CuAAC click chemistry, incorporating an azide- and an alkyne-containing amino acid.[17]

Materials:
  • Fmoc-L-propargylglycine (alkyne-containing amino acid)

  • Fmoc-L-azidolysine (azide-containing amino acid)

  • Standard Fmoc-amino acids and SPPS reagents

  • Copper(I) iodide (CuI)

  • DIPEA

Procedure:
  • Linear Peptide Synthesis:

    • Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS (Protocol 1).

    • Incorporate Fmoc-L-propargylglycine and Fmoc-L-azidolysine at the desired positions in the peptide sequence.

  • On-Resin Cyclization:

    • After assembly of the linear peptide, remove the N-terminal Fmoc group.

    • Swell the resin in DMF.

    • Add CuI (2 eq.) and DIPEA (50 eq.) to the resin and shake the reaction mixture overnight.[17]

  • Cleavage and Purification:

    • Wash the resin thoroughly to remove copper and excess reagents.

    • Cleave the cyclic peptide from the resin and purify as described in Protocol 1.

Application Note 4: Fmoc-Amino Acids in Drug Delivery Systems

Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, can self-assemble into nanostructures such as hydrogels.[19] These hydrogels can encapsulate therapeutic molecules and provide sustained drug release.[20][21] The properties of these hydrogels, such as their mechanical strength and drug release kinetics, can be tuned by modifying the amino acid sequence or by cross-linking.[20][21]

Quantitative Data for Fmoc-Diphenylalanine Hydrogel Preparation:
ParameterTypical Value/RangeMethodReference
Peptide Concentration5 - 10 mg/mLSolvent-Switch[19]
Organic SolventHFIP or DMSOSolvent-Switch[19]
Initial pH> 7.0 (e.g., with NaOH)pH-Switch[19]
Final pH for Gelation< 7.0 (e.g., with GdL)pH-Switch[19]

Protocol 4: Preparation of an Fmoc-Diphenylalanine Hydrogel for Drug Encapsulation (pH-Switch Method)

This protocol describes the formation of a hydrogel from Fmoc-diphenylalanine (Fmoc-FF) by changing the pH, which can be used to encapsulate a drug.

Materials:
  • Fmoc-diphenylalanine (Fmoc-FF)

  • 0.1 M Sodium hydroxide (NaOH)

  • Glucono-δ-lactone (GdL)

  • Therapeutic drug to be encapsulated

  • Deionized water

Procedure:
  • Dissolution of Fmoc-FF:

    • Dissolve the Fmoc-FF powder in deionized water by adding 0.1 M NaOH dropwise until the peptide is fully dissolved and the pH is above 7.0.

  • Drug Incorporation:

    • Add the desired amount of the therapeutic drug to the Fmoc-FF solution and mix gently until it is dissolved or homogenously suspended.

  • Initiation of Gelation:

    • Add GdL to the solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.

  • Hydrogel Formation:

    • Allow the solution to stand undisturbed at room temperature. Gelation will occur as the pH drops below 7.0, typically within a few hours. The formation of a stable hydrogel can be confirmed by inverting the vial.

Visualization of a Therapeutic Target: EGFR Signaling Pathway

Peptides synthesized using Fmoc-amino acids can be designed to inhibit specific signaling pathways implicated in diseases like cancer. For example, a synthetic peptide can be designed to block the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in tumors.[22][23]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Peptide Inhibitory Peptide (Synthesized via Fmoc-SPPS) Peptide->EGFR Blocks Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a synthetic peptide.

References

Application Notes and Protocols for Bioconjugation using Fmoc-S-3-amino-4,4-diphenyl-butyric acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-S-3-amino-4,4-diphenyl-butyric acid and its derivatives in bioconjugation. The protocols detailed below are designed for the covalent attachment of this non-natural amino acid to biomolecules, such as proteins, antibodies, and peptides, enabling the development of novel therapeutics, diagnostics, and research tools. The diphenylalanine core structure can introduce unique properties, including hydrophobicity and potential for self-assembly, to the target biomolecule.

Introduction to this compound in Bioconjugation

This compound is a non-proteinogenic amino acid derivative that serves as a versatile building block in peptide synthesis and bioconjugation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its strategic incorporation into a peptide sequence or direct conjugation to a biomolecule after deprotection. The bulky diphenylmethyl side chain can influence the conformational properties of the resulting bioconjugate and may participate in molecular interactions, such as π-π stacking.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The diphenyl-butyric acid moiety can be part of a linker-payload system, where the unique steric and electronic properties can influence the stability and release of the cytotoxic drug.

  • Peptide Modification: Incorporation of this amino acid into a peptide sequence can enhance its metabolic stability, receptor binding affinity, or introduce self-assembly properties.[1][2]

  • Functionalization of Biomolecules: The free carboxylic acid group can be activated for conjugation to amine-containing biomolecules, or the protected amine can be deprotected and coupled to carboxyl groups on a target molecule.

Experimental Protocols

This section outlines the key experimental procedures for the deprotection of the Fmoc group and subsequent conjugation of the exposed amine to a carboxyl-containing biomolecule using carbodiimide chemistry.

Fmoc Deprotection of this compound

The removal of the Fmoc group is the initial and critical step to expose the primary amine for conjugation. This is typically achieved under basic conditions.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Protocol:

  • Dissolve this compound in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.[3]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain S-3-amino-4,4-diphenyl-butyric acid.

EDC/NHS-Mediated Conjugation to a Carboxyl-Containing Protein

This protocol describes the conjugation of the deprotected S-3-amino-4,4-diphenyl-butyric acid to a protein (e.g., an antibody) that presents accessible carboxyl groups (from aspartic or glutamic acid residues or the C-terminus).

Materials:

  • Carboxyl-containing protein (e.g., monoclonal antibody)

  • S-3-amino-4,4-diphenyl-butyric acid (from protocol 2.1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[4][5]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or sulfo-NHS) to the protein solution.[5]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer to remove excess EDC and NHS.

  • Conjugation Reaction:

    • Dissolve S-3-amino-4,4-diphenyl-butyric acid in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with Coupling Buffer.

    • Immediately add a 10 to 50-fold molar excess of the dissolved amino acid derivative to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active esters.

  • Purification of the Conjugate: Purify the resulting bioconjugate from excess reagents and unconjugated amino acid derivative using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

Data Presentation

Quantitative analysis is crucial for characterizing the final bioconjugate. The following table summarizes key parameters that should be determined.

ParameterMethodTypical Expected Value
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS)[7][8]2 - 8
Conjugate Purity Size Exclusion Chromatography (SEC-HPLC)> 95% monomer
Confirmation of Conjugation SDS-PAGE, Western Blot, Mass Spectrometry (MS)[9]Shift in molecular weight corresponding to the number of conjugated molecules.
Binding Affinity (if applicable) ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Comparable to the unmodified biomolecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_conjugation Bioconjugation fmoc_acid Fmoc-S-3-amino-4,4- diphenyl-butyric acid deprotection Treat with 20% Piperidine in DMF fmoc_acid->deprotection deprotected_acid S-3-amino-4,4- diphenyl-butyric acid deprotection->deprotected_acid conjugation Amine Coupling deprotected_acid->conjugation protein Carboxyl-containing Protein (e.g., Antibody) activation Activate with EDC/NHS protein->activation activated_protein NHS-activated Protein activation->activated_protein activated_protein->conjugation bioconjugate Protein-Diphenylalanine Conjugate conjugation->bioconjugate

Caption: Workflow for the bioconjugation of S-3-amino-4,4-diphenyl-butyric acid.

Signaling Pathway Analogy: Amine Coupling Chemistry

amine_coupling_pathway COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester intermediate (more stable) O_acylisourea->NHS_ester + NHS NHS NHS / sulfo-NHS Amide_bond Stable Amide Bond (Bioconjugate) NHS_ester->Amide_bond + Amine Amine H2N-Diphenylalanine Derivative

Caption: The chemical pathway of EDC/NHS mediated amine coupling.

References

Application Notes and Protocols: Fmoc-S-3-amino-4,4-diphenyl-butyric acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These engineered molecules offer improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and better bioavailability, compared to their natural counterparts. A key strategy in the design of peptidomimetics is the incorporation of non-proteinogenic amino acids. Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a chiral building block that introduces unique structural constraints and functionalities into peptide sequences. Its diphenylmethyl side chain can significantly influence the conformational properties of the resulting peptidomimetic, potentially leading to enhanced binding affinity and selectivity for biological targets. This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of peptidomimetics, with a focus on potential applications in targeting G protein-coupled receptors (GPCRs) involved in neurological pathways.

Data Presentation

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is expected to proceed with high efficiency. The following table summarizes typical quantitative data for the synthesis of a model pentapeptide containing this unnatural amino acid.

ParameterValueMethod of Determination
Resin Loading0.5 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotection
Coupling Efficiency per Cycle>99%Kaiser Test or UV-Vis spectrophotometry
Crude Peptide Purity85 - 95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Peptide Yield (after purification)60 - 80%Lyophilized product weight vs. theoretical yield
Molecular Mass ConfirmationMatches theoretical massMass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for incorporating this compound

This protocol outlines the manual synthesis of a generic pentapeptide on a Rink Amide resin, incorporating this compound.

Materials:

  • Rink Amide MBHA resin (loading: 0.5-0.7 mmol/g)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid (relative to resin loading) and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours at room temperature. For the sterically hindered this compound, the coupling time may be extended, or a more potent coupling reagent like HATU can be used.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental Workflow for Peptidomimetic Synthesis

G Experimental Workflow for Peptidomimetic Synthesis cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (repeated for each amino acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A flowchart illustrating the key stages of solid-phase peptide synthesis for creating peptidomimetics.

Logical Relationship of Peptidomimetic Design

G Logical Relationship of Peptidomimetic Design Natural_Peptide Natural Peptide Limitations Limitations: - Poor Stability - Low Bioavailability Natural_Peptide->Limitations Peptidomimetic_Design Peptidomimetic Design Limitations->Peptidomimetic_Design Unnatural_AA Incorporate Unnatural Amino Acids (e.g., Fmoc-S-3-amino-4,4- diphenyl-butyric acid) Peptidomimetic_Design->Unnatural_AA Improved_Properties Improved Properties: - Enhanced Stability - Increased Potency - Better Bioavailability Unnatural_AA->Improved_Properties Therapeutic_Candidate Therapeutic Candidate Improved_Properties->Therapeutic_Candidate

Caption: The logical progression from a natural peptide to a potential therapeutic candidate through peptidomimetic design.

Potential Signaling Pathway Modulation by a Diphenylalanine-containing Peptidomimetic

While a specific signaling pathway for a peptidomimetic derived from this compound has not been definitively elucidated in the literature, its structural features suggest potential modulation of G protein-coupled receptors (GPCRs), which are common targets for CNS-active drugs. The following diagram illustrates a hypothetical mechanism where such a peptidomimetic acts as an antagonist at a GPCR.

G Hypothetical GPCR Antagonism by a Peptidomimetic cluster_membrane Cell Membrane GPCR G Protein-Coupled Receptor (GPCR) Activation GPCR Activation GPCR->Activation Conformational Change No_Response No Biological Response GPCR->No_Response G_Protein G Protein (inactive) Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Ligand Endogenous Ligand Ligand->GPCR Binds Peptidomimetic Peptidomimetic (Antagonist) Peptidomimetic->GPCR Binds & Blocks Activation->G_Protein Activates Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: A diagram showing how a peptidomimetic could act as a GPCR antagonist, preventing the biological response.

Application Notes and Protocols for the Coupling of Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a sterically hindered β-amino acid derivative increasingly utilized in the design of peptidomimetics and novel therapeutic peptides. The bulky diphenylmethyl group at the β-position presents a significant synthetic challenge, often leading to slow and incomplete coupling reactions during solid-phase peptide synthesis (SPPS). This document provides a detailed experimental procedure for the efficient coupling of this amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective coupling reagent for sterically demanding couplings.[1]

The protocols outlined below are designed to maximize coupling efficiency and minimize side reactions, ensuring the successful incorporation of this unique building block into peptide sequences.

Data Presentation: Coupling Reagent Comparison
Coupling ReagentTypical Coupling Time for Hindered ResiduesRepresentative Yield for Hindered CouplingsKey Considerations
HATU 1 - 4 hours> 95%Highly efficient for sterically hindered and N-methylated amino acids.[1] Minimizes racemization.
PyBOP 2 - 12 hours80 - 95%Generally effective but may require longer reaction times for hindered residues.
HBTU 2 - 8 hours85 - 95%A good alternative to HATU, though may be slightly less efficient for the most challenging couplings.
DIC/HOBt 4 - 24 hours70 - 90%A more economical option, but significantly slower and may result in lower yields for hindered couplings.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - HATU-mediated Coupling

This protocol describes the manual coupling of this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Resin with N-terminal deprotected peptide (e.g., Rink Amide resin)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in blue beads).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. This initiates the activation.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. Due to the steric hindrance of the amino acid, a longer coupling time is recommended.[2] Monitor the reaction progress over 2-4 hours.

    • Perform a Kaiser test after 2 hours. If the test is negative (beads remain colorless or yellow), the coupling is complete. If the test is positive, continue the coupling for an additional 1-2 hours and re-test.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Capping of Unreacted Amines (Optional)

If the coupling reaction is incomplete after an extended period, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

Materials:

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF in a 1:2:7 ratio.

  • Capping Reaction:

    • Add the capping solution to the resin after the coupling step.

    • Agitate the mixture for 30 minutes at room temperature.

  • Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle for this compound in solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (Swollen) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Kaiser1 Kaiser Test (Optional) Washing1->Kaiser1 Coupling Coupling (2-4 hours) Kaiser1->Coupling Free Amine Confirmed Activation Amino Acid Activation (Fmoc-AA, HATU, DIPEA in DMF) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: Workflow for a single SPPS cycle of a sterically hindered amino acid.

Logical Relationship of Reagents in Activation Step

This diagram shows the interaction of the key components during the carboxylic acid activation step prior to coupling.

Activation_Pathway FmocAA Fmoc-S-3-amino-4,4- diphenyl-butyric acid ActivatedEster Reactive OAt-Ester FmocAA->ActivatedEster HATU HATU HATU->ActivatedEster DIPEA DIPEA (Base) DIPEA->ActivatedEster facilitates PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Resin-Bound Amine ResinAmine->PeptideBond

Caption: Reagent interactions for the activation and coupling steps.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Bulky Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of sterically hindered Fmoc-amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are "bulky" or "sterically hindered" Fmoc-amino acids, and why are they challenging to couple?

A: Bulky or sterically hindered Fmoc-amino acids are those with large side chains that physically obstruct the formation of a peptide bond. Common examples include Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, and α,α-disubstituted amino acids like Fmoc-Aib-OH. The steric hindrance slows down the coupling reaction, often leading to incomplete reactions and the formation of deletion sequences (peptides missing one or more amino acids).

Q2: My standard DIC/HOBt coupling protocol is failing for a bulky residue. What is the first thing I should try?

A: Standard carbodiimide-based coupling protocols using reagents like DIC (N,N'-diisopropylcarbodiimide) and additives like HOBt (Hydroxybenzotriazole) are often not potent enough for sterically demanding couplings. The most effective initial step is to switch to a more powerful coupling reagent, such as an aminium/uronium or phosphonium salt-based reagent.

Q3: What are the recommended coupling reagents for bulky amino acids?

A: For difficult couplings, aminium/uronium salt-based reagents are generally recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are considered highly efficient.[1] Phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[2] COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)) methanaminium hexafluorophosphate), an oxyma-based reagent, has also shown performance comparable to HATU.[2]

Q4: What is "double coupling," and when should it be used?

A: Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and reagents to drive the reaction to completion. It is a highly effective strategy for coupling bulky amino acids, especially when a single coupling proves insufficient. It is also recommended when coupling an amino acid to a sterically hindered residue already on the peptide chain.[3]

Q5: My coupling reaction is still incomplete even after using a stronger coupling reagent and double coupling. What else can I do?

A: If you are still facing challenges, consider the following:

  • Solvent Choice: Ensure you are using high-purity, anhydrous DMF (N,N-dimethylformamide) or consider switching to NMP (N-Methyl-2-pyrrolidone), which can be better at solvating the growing peptide chain and disrupting aggregation.

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically hindered couplings. Microwave peptide synthesizers are particularly effective for this.

  • Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, blocking the reactive N-terminus. Adding chaotropic salts (e.g., LiCl) or using resins with better swelling properties (e.g., PEG-based resins) can help mitigate this.

  • Check Fmoc-Deprotection: Incomplete removal of the Fmoc protecting group from the previous amino acid will prevent coupling. Ensure your deprotection step is complete using a qualitative test like the Kaiser test.

Q6: Can the choice of base in the coupling reaction affect the outcome?

A: Yes, the base plays a crucial role. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine may be preferred.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed or inefficient coupling reactions with bulky Fmoc-amino acids.

Initial Assessment: Incomplete Coupling Detected

An incomplete coupling is typically identified by a positive Kaiser test (blue or purple beads) after the coupling step, or by the presence of deletion sequences in the final peptide as determined by mass spectrometry.

Troubleshooting Workflow

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (HATU, HCTU, PyBOP, COMU) start->reagent Standard reagent (e.g., DIC/HOBt) was used double_couple Implement Double Coupling reagent->double_couple success Coupling Successful reagent->success Coupling now complete check_reagents Verify Reagent Quality and Concentrations double_couple->check_reagents double_couple->success Coupling now complete optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK failure Consult Advanced Strategies check_reagents->failure Reagents Expired/ Incorrect Concentration aggregation Address Potential Peptide Aggregation optimize_conditions->aggregation Still Incomplete optimize_conditions->success Coupling now complete sub_optimize Increase Reaction Time Increase Temperature (Microwave) Use NMP instead of DMF optimize_conditions->sub_optimize deprotection Confirm Complete Fmoc-Deprotection aggregation->deprotection Still Incomplete aggregation->success Coupling now complete sub_aggregation Use PEG-based resin Add Chaotropic Salts (LiCl) aggregation->sub_aggregation deprotection->success Deprotection was incomplete. Improved deprotection leads to success. deprotection->failure Deprotection is complete. Coupling still fails.

Caption: Troubleshooting workflow for incomplete coupling of bulky Fmoc-amino acids.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming steric hindrance. While exact efficiencies can be sequence-dependent, the following tables summarize the relative performance of common coupling reagents for challenging couplings.

Table 1: General Comparison of Coupling Reagent Performance for Bulky Amino Acids

Coupling ReagentReagent TypeRelative ReactivityCommon ApplicationsNotes
DIC/HOBt CarbodiimideStandardRoutine couplingsOften insufficient for bulky residues.[2]
HBTU/TBTU Aminium/UroniumHighGeneral SPPSCan cause guanidinylation of the N-terminus if used in excess.[5]
PyBOP PhosphoniumHighDifficult couplingsA reliable reagent for many sterically hindered couplings.
HATU/HCTU Aminium/UroniumVery HighVery difficult couplings, racemization-prone residuesOften provide the highest crude purity, especially with rapid protocols.[1]
COMU Aminium/UroniumVery HighDifficult couplingsPerformance is comparable to HATU; byproducts are more water-soluble.[2]

Table 2: Quantitative Comparison of Coupling Efficiency for a Difficult Aza-Peptide Synthesis

Coupling ReagentYield (%)Half-life of Reaction (min)
HATU ~8040
HCTU ~6040
PyBOP ~30150

Data adapted from a comparative study on aza-peptide synthesis, which represents a particularly challenging coupling reaction.[1]

Table 3: Racemization of Fmoc-His(Trt)-OH with HCTU Activation

Pre-activation Time (min)Racemization (%)
01.0
57.8

Data highlights the importance of minimizing pre-activation time to reduce racemization, even with efficient coupling reagents.[6]

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended for single couplings of bulky Fmoc-amino acids.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc-deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the bulky Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative method (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Extremely Hindered Amino Acids

This protocol is recommended when a single coupling with HATU is insufficient or for notoriously difficult residues.

  • First Coupling:

    • Follow steps 1 and 2 from the "Standard Coupling with HATU" protocol.

    • Allow the first coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-amino acid as described in step 2 of the HATU protocol.

    • Add the fresh solution to the resin and allow the second coupling to proceed for another 45-60 minutes.

  • Final Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.[2]

Visualization of Key Processes

General SPPS Cycle Workflow

spss_cycle start Start with Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc-Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (with Coupling Reagent + Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat for next Amino Acid wash2->cycle cycle->deprotection Continue Elongation end Final Peptide Chain (Fmoc-Protected) cycle->end Final Amino Acid Coupled

Caption: A generalized workflow for a single amino acid addition cycle in Fmoc-SPPS.

Activation Pathways of Common Coupling Reagents

activation_pathways cluster_pybop PyBOP Activation cluster_hatu HATU Activation cluster_dic DIC/HOBt Activation PyBOP Fmoc-AA-OH + PyBOP + Base OBt_ester Fmoc-AA-OBt (Active Ester) PyBOP->OBt_ester HATU Fmoc-AA-OH + HATU + Base OAt_ester Fmoc-AA-OAt (Highly Active Ester) HATU->OAt_ester DIC Fmoc-AA-OH + DIC + HOBt DIC_ester Fmoc-AA-OBt (Active Ester) DIC->DIC_ester

Caption: Simplified activation pathways for PyBOP, HATU, and DIC/HOBt coupling reagents.

References

Technical Support Center: Purification of Peptides Containing Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the purification of peptides incorporating the bulky, hydrophobic amino acid Fmoc-S-3-amino-4,4-diphenyl-butyric acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of peptides containing this compound.

Question: My crude peptide has very poor solubility in the initial mobile phase for RP-HPLC. What can I do?

Answer: Poor solubility is a frequent challenge with peptides containing the highly hydrophobic diphenyl-butyric acid residue. Here are several strategies to address this:

  • Initial Dissolution in a Stronger Organic Solvent: Before injection, dissolve the crude peptide in a small amount of a strong organic solvent in which it is soluble, such as pure acetonitrile, isopropanol, or n-propanol.[1] Then, gradually add the aqueous mobile phase to this solution until it is diluted enough for injection, being careful not to precipitate the peptide.[1]

  • Alternative Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is standard, consider using alternative ion-pairing reagents or different buffer systems if solubility remains an issue.

  • Use of Chaotropic Agents: In challenging cases, the addition of chaotropic agents like guanidinium hydrochloride (GuHCl) to the sample solvent can help to disrupt aggregates and improve solubility. However, ensure compatibility with your HPLC system and column.

Question: I am observing significant peak tailing and broad peaks during HPLC purification. How can I improve peak shape?

Answer: Peak tailing and broadening are often indicative of secondary interactions with the stationary phase or slow kinetics of mass transfer. Here are some troubleshooting steps:

  • Optimize Mobile Phase Additives: Ensure that 0.1% TFA is present in both your aqueous (Solvent A) and organic (Solvent B) mobile phases.[2] TFA acts as an ion-pairing agent, minimizing undesirable interactions between basic residues on the peptide and the silica backbone of the column.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.

  • Choose a Different Stationary Phase: The bulky diphenyl group may have strong interactions with standard C18 columns. Consider using a column with a different stationary phase, such as C4 or a diphenyl column, which may offer different selectivity and improved peak shape.[3]

Question: My target peptide is co-eluting with impurities, especially deletion sequences. How can I improve resolution?

Answer: Achieving baseline separation from closely related impurities requires careful optimization of your HPLC method.

  • Shallow the Gradient: A shallower gradient (e.g., 0.5% B per minute) increases the separation window between peaks, often resolving impurities from the main product.[2]

  • Optimize the Organic Solvent: Acetonitrile is the most common organic solvent, but for hydrophobic peptides, using n-propanol or a mix of acetonitrile and n-propanol can alter selectivity and improve the resolution of closely eluting species.[1]

  • Multi-dimensional Chromatography: For extremely complex mixtures, a multi-dimensional chromatography approach can be employed.[4] This involves using two different chromatographic methods, such as ion-exchange followed by reversed-phase HPLC, to achieve high purity.

Question: I suspect my peptide is aggregating on the column, leading to low recovery and carryover. How can I prevent this?

Answer: Peptide aggregation is a major concern for sequences containing hydrophobic residues like this compound.

  • Incorporate Aggregation-Disrupting Solvents: Consider adding a small percentage of isopropanol or n-propanol to your mobile phase to disrupt hydrophobic interactions that lead to aggregation.

  • Lower Peptide Concentration: Injecting a more dilute sample can reduce the likelihood of on-column aggregation.

  • Modify Synthesis Strategy: If aggregation is severe, it may be beneficial to revisit the solid-phase peptide synthesis (SPPS) strategy. Incorporating pseudoproline dipeptides or other "structure-breaking" residues near the hydrophobic region can disrupt the formation of secondary structures that lead to aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC purification method for a peptide containing this compound?

A1: A good starting point is to use a C18 reversed-phase column with a linear gradient of water and acetonitrile, both containing 0.1% TFA.[2][6] Begin with an analytical run using a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate retention time of your peptide.[2] Based on this, you can develop a shallower, more optimized gradient for preparative purification.

Q2: How can I confirm the identity and purity of my collected fractions?

A2: Each collected fraction should be analyzed by analytical HPLC to assess its purity. Fractions meeting the desired purity level can then be pooled. The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it has the correct molecular weight.

Q3: Are there alternatives to RP-HPLC for purifying these highly hydrophobic peptides?

A3: While RP-HPLC is the most common method, other techniques can be considered for particularly challenging purifications.[6] For peptides synthesized in solution, countercurrent distribution (CCD) can be an effective alternative.[6] Additionally, multi-column countercurrent solvent gradient purification (MCSGP) is an emerging technology that can improve yield and reduce solvent consumption.[6]

Q4: What is the best way to handle and store the purified peptide?

A4: After pooling the pure fractions, the solvent should be removed as quickly as possible via lyophilization (freeze-drying) to obtain the peptide as a stable powder.[2] Lyophilized peptides should be stored in a freezer under desiccated conditions to prevent degradation.[2] Peptides are generally more stable as a lyophilized powder than in solution.[2]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of peptides containing hydrophobic, non-natural amino acids. These values should be used as a starting point and optimized for each specific peptide sequence.

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column Type C18, C4, or DiphenylC18, C4, or Diphenyl
Particle Size 3-5 µm5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate ~1 mL/minDependent on column diameter
Gradient 5-95% B over 30 min (scouting)Optimized shallow gradient (e.g., 1%/min)
Detection Wavelength 214 nm and 280 nm214 nm and 280 nm
Typical Purity >95%>95-99%

Experimental Protocol: RP-HPLC Purification

This protocol provides a general methodology for the purification of a peptide containing this compound.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • If solubility is low, sonicate the sample briefly.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile).

    • Thoroughly degas both mobile phases.

    • Equilibrate the preparative RP-HPLC column (e.g., C18, 10 µm) with the initial mobile phase composition for your gradient.

  • Method Development (Analytical Scale):

    • Inject a small amount of the prepared sample onto an analytical RP-HPLC column.

    • Run a scouting gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.

    • Based on the retention time, design an optimized, shallower gradient for the preparative run. The gradient should span a narrower range of Mobile Phase B concentration around the elution point of the target peptide.

  • Preparative Purification:

    • Switch to the preparative column.

    • Inject the filtered crude peptide solution.

    • Run the optimized preparative gradient.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak of interest.

  • Fraction Analysis and Post-Processing:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity criteria.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Visual Workflow for Peptide Purification and Troubleshooting

PurificationWorkflow Purification Workflow for Hydrophobic Peptides cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product cluster_troubleshooting Troubleshooting cluster_solutions Solutions crude_peptide Crude Peptide dissolution Dissolution in Strong Organic Solvent crude_peptide->dissolution filtration Filtration (0.45 µm) dissolution->filtration poor_solubility Poor Solubility? dissolution->poor_solubility analytical_run Analytical HPLC (Scouting Gradient) filtration->analytical_run prep_run Preparative HPLC (Optimized Gradient) analytical_run->prep_run fraction_collection Fraction Collection prep_run->fraction_collection bad_peaks Bad Peak Shape? prep_run->bad_peaks low_resolution Low Resolution? prep_run->low_resolution purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check low_recovery Low Recovery? fraction_collection->low_recovery pooling Pooling of Pure Fractions purity_check->pooling identity_check Identity Confirmation (Mass Spectrometry) pooling->identity_check lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product sol_solubility Use Alternative Solvents (n-propanol, isopropanol) poor_solubility->sol_solubility sol_peaks Increase Temperature, Change Column (C4, Diphenyl) bad_peaks->sol_peaks sol_resolution Shallow Gradient, Change Organic Modifier low_resolution->sol_resolution sol_recovery Inject Dilute Sample, Use Disrupting Solvents low_recovery->sol_recovery

Caption: Workflow for purification and troubleshooting of hydrophobic peptides.

References

Technical Support Center: Synthesis of Peptides with Multiple Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating multiple unnatural amino acids (Uaas).

Frequently Asked Questions (FAQs)

Q1: My peptide, containing several hydrophobic unnatural amino acids, is showing poor coupling efficiency. How can I improve this?

A1: Poor coupling efficiency with hydrophobic Uaas is a common challenge, often stemming from steric hindrance or peptide aggregation on the solid support.[1][2][3][4] Here are several strategies to address this issue:

  • Optimize Coupling Reagents: For sterically hindered Uaas, more potent coupling reagents may be required. Consider switching from standard carbodiimide-based reagents (like DIC/HOBt) to phosphonium or aminium salts such as HBTU, HATU, or PyBOP®.[1] These reagents are known to accelerate coupling kinetics and overcome steric challenges.

  • Extend Coupling Times and/or Increase Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can improve yields. Microwave-assisted peptide synthesis can also be highly effective at driving difficult couplings to completion by increasing the reaction temperature.[2][5]

  • Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing pseudoproline dipeptides at strategic locations (e.g., at Ser or Thr residues) can disrupt secondary structure formation and improve solvation of the peptide chain, thereby enhancing coupling efficiency.[1][5]

  • Solvent Choice: Switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DMF/DCM) can improve the swelling of the resin and the solubility of the growing peptide chain.[3][5][6] In some cases, adding a small amount of dimethyl sulfoxide (DMSO) can also be beneficial.[5][7]

Q2: I am observing significant peptide aggregation during synthesis. What are the best strategies to mitigate this?

A2: Peptide aggregation is a major hurdle, especially in sequences rich in hydrophobic or β-branched Uaas, as it can lead to incomplete deprotection and coupling reactions.[1][2][4][5][8] The following approaches can help overcome aggregation:

  • Resin Selection: Utilizing a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[5] Polyethylene glycol (PEG)-based resins, such as TentaGel, are also known to improve solvation and minimize aggregation compared to standard polystyrene resins.[5][9]

  • Backbone Protection: Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen atom of a preceding natural amino acid can effectively disrupt the hydrogen bonding that leads to β-sheet formation and aggregation.[1][5][7] These groups are typically introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid difficult acylation of the secondary amine.[1][2][5]

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction mixture can disrupt secondary structures and improve reaction kinetics.[5]

  • "Magic Mixture" Solvent System: For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can enhance solvation and reduce aggregation.[3]

Q3: How can I prevent side reactions like racemization and aspartimide formation when incorporating Uaas?

A3: Side reactions can compromise the purity and integrity of the final peptide. Careful selection of reagents and protecting groups is crucial.

  • Racemization: The risk of racemization is higher with certain coupling reagents and during prolonged activation times.[7]

    • Use coupling reagents known for low racemization, such as those with additives like ethyl cyano(hydroxyimino)acetate (OxymaPure).[10]

    • Avoid over-activation of the amino acid; pre-activation times should be kept to a minimum.

  • Aspartimide Formation: This is a common side reaction in sequences containing Asp-Gly or Asp-Ser.

    • The use of backbone protection with Hmb or Dmb on the amino acid preceding the aspartic acid can prevent aspartimide formation.[5][7]

    • For cyclic peptides prone to this side reaction, using a protecting group like 2-phenylisopropyl (2-PhiPr) on the aspartic acid side chain can offer significant protection.[11]

Q4: I'm facing challenges in purifying my peptide containing multiple Uaas. What can I do?

A4: The unique properties of Uaas can make purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.[12]

  • Solubility Issues: Highly hydrophobic peptides may precipitate upon cleavage from the resin or be insoluble in standard purification solvents.

    • Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or formic acid before diluting it into the HPLC mobile phase.[2]

    • Consider synthesizing the peptide with a temporary, cleavable hydrophilic tag (e.g., a poly-arginine tag) to improve solubility during purification.[3]

  • Poor Resolution: The presence of Uaas can alter the peptide's retention characteristics, leading to poor separation from impurities.

    • Experiment with different mobile phase modifiers (e.g., formic acid instead of trifluoroacetic acid) and gradients.

    • Alternative purification techniques, such as ion-exchange chromatography or size-exclusion chromatography, may be necessary for certain peptides.

Q5: What are the best practices for characterizing peptides that contain multiple unnatural amino acids?

A5: Thorough characterization is essential to confirm the identity and purity of your synthetic peptide.[13][14]

  • Mass Spectrometry (MS): This is the primary tool for confirming the molecular weight of the peptide.[13] High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of the Uaas.[13][15]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.[14][16] It is important to use a high-resolution column and an optimized gradient to separate the desired peptide from any closely eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can provide information about the peptide's conformation and the local environment of the Uaas.[13][14]

Troubleshooting Guides

Table 1: Troubleshooting Poor Coupling Efficiency
SymptomPotential CauseRecommended Solution
Incomplete coupling after standard reaction time Steric hindrance from bulky Uaa side chains.Switch to a more powerful coupling reagent (e.g., HATU, PyBOP®). Extend coupling time. Use microwave-assisted synthesis.[2][5]
Resin shrinking and poor swelling On-resin aggregation of the peptide.Change solvent to NMP or a "magic mixture" (DCM/DMF/NMP).[3][5] Use a PEG-based resin.[5][9]
False negative Kaiser test Inaccessible N-terminus due to aggregation.Rely on analytical techniques like LC-MS to monitor reaction completion.[1]
Table 2: Troubleshooting Peptide Aggregation
SymptomPotential CauseRecommended Solution
Slow or incomplete deprotection/coupling Inter-chain hydrogen bonding leading to β-sheet formation.Incorporate pseudoproline dipeptides or backbone-protecting groups (Dmb/Hmb).[1][5]
Crude peptide is insoluble after cleavage High hydrophobicity of the final peptide.Synthesize with a cleavable hydrophilic tag.[3] Dissolve in strong organic solvents (DMSO, formic acid) for purification.[2]
Broad peaks in analytical HPLC On-column aggregation.Optimize HPLC conditions (e.g., different organic solvent, temperature, or mobile phase additive).

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle for Uaa Incorporation
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[17]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).[17]

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[17] If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.[17]

  • Repeat: Continue with the next deprotection and coupling cycle.

Protocol 2: On-Resin Removal of an Alloc Protecting Group

This protocol is for the selective deprotection of a side chain (e.g., on a Lysine Uaa analog) to allow for on-resin modification.

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 times for 1 minute each).[17]

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM.

  • Cleavage Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.[17]

  • Monitoring: Monitor the reaction progress by taking a small resin sample, cleaving the peptide, and analyzing it via HPLC-MS.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5 times), DMF (5 times), 0.5% DIEA in DMF (to scavenge residual palladium), and finally with DMF and DCM again to prepare for the subsequent on-resin modification step.[17]

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Uaa (Uaa, HATU, DIEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Monitor 6. Monitor (Kaiser Test) Wash2->Monitor Monitor->Couple Incomplete Next_Cycle Next Cycle Monitor->Next_Cycle Coupling Complete Next_Cycle->Deprotect Repeat Steps 2-6 Cleave Final Cleavage & Deprotection Next_Cycle->Cleave Synthesis Complete Purify Purification (RP-HPLC) Cleave->Purify Analyze Characterization (MS, HPLC) Purify->Analyze End Final Peptide Analyze->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids.

Troubleshooting_Aggregation Start Problem: Peptide Aggregation During Synthesis Q_Hydrophobic Is the sequence rich in hydrophobic Uaas? Start->Q_Hydrophobic Solvent Strategy 1: Change Solvent System Q_Hydrophobic->Solvent Yes Backbone Strategy 2: Backbone Protection Q_Hydrophobic->Backbone Yes Resin Strategy 3: Modify Solid Support Q_Hydrophobic->Resin Yes Q_Secondary_Structure Is secondary structure formation suspected? Q_Hydrophobic->Q_Secondary_Structure No Solvent_Details Use NMP or 'Magic Mixture' (DCM/DMF/NMP) Solvent->Solvent_Details Backbone_Details Incorporate Dmb/Hmb -protected dipeptides Backbone->Backbone_Details Resin_Details Use low-substitution or PEG-based resin Resin->Resin_Details Pseudo Strategy 4: Pseudoproline Dipeptides Q_Secondary_Structure->Pseudo Yes Temp Strategy 5: Increase Temperature Q_Secondary_Structure->Temp Yes Other Consider other factors: - Steric hindrance - Reagent choice Q_Secondary_Structure->Other No Pseudo_Details Insert at Ser/Thr to disrupt H-bonding Pseudo->Pseudo_Details Temp_Details Use microwave-assisted synthesis Temp->Temp_Details

References

Technical Support Center: Solid-Phase Synthesis of Diphenyl-Butyric Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of sequences containing the 4,4-diphenyl-butyric acid (Dpb) moiety. The bulky and hydrophobic nature of Dpb presents unique challenges that can lead to reduced synthesis yields. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the efficiency and success rate of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating 4,4-diphenyl-butyric acid into a peptide sequence via SPPS?

A1: The main difficulties arise from the inherent properties of the diphenyl-butyric acid group:

  • Steric Hindrance: The two phenyl rings create significant bulk, which can physically obstruct the coupling reaction between the Dpb carboxylic acid and the N-terminal amine of the growing peptide chain. This often results in slow or incomplete coupling reactions.

  • Hydrophobicity and Aggregation: Diphenyl-butyric acid significantly increases the hydrophobicity of the peptide. Hydrophobic peptide chains have a strong tendency to aggregate on the solid support, primarily through the formation of intermolecular hydrogen bonds.[1][2] This aggregation can block reactive sites, leading to failed deprotection and coupling steps, which is a major cause of synthesis failure.[3][4][5]

  • Poor Solubility: After cleavage from the resin, peptides containing Dpb are often difficult to dissolve in standard aqueous buffers used for purification, complicating the final isolation steps.[1][6]

Q2: Which coupling reagents are most effective for a sterically hindered moiety like diphenyl-butyric acid?

A2: For sterically hindered couplings, standard carbodiimide reagents like DIC may be slow or inefficient.[7] More potent uronium or phosphonium-based reagents are recommended. Reagents like HATU, HCTU, and COMU are known for their high coupling efficiency and speed, even with challenging amino acids.[7][8] PyBOP is another effective phosphonium-based option for hindered couplings.[7] The choice of reagent can significantly impact the yield.

Q3: What type of resin is best suited for synthesizing Dpb-containing peptides?

A3: To counteract peptide aggregation, it is beneficial to use a resin that provides a more solvated environment for the growing peptide chain.[4][9] Resins with good swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., NovaPEG, NovaSyn® TG) or ChemMatrix®, are highly recommended over standard polystyrene.[2][4][9] Additionally, using a resin with a lower substitution level can help by increasing the distance between peptide chains, thereby reducing the chance of intermolecular aggregation.[4][9]

Q4: How can I monitor for aggregation during my synthesis?

A4: Monitoring the synthesis is crucial for early intervention. Key methods include:

  • Visual Inspection: Severe aggregation can cause the resin beads to shrink, clump together, or become gelatinous.[1]

  • Colorimetric Tests (e.g., Kaiser Test/TNBS Test): These tests detect free primary amines on the resin. In cases of severe aggregation, the N-terminus of the peptide chain can become inaccessible, leading to a false negative result (indicating complete coupling when it is actually incomplete).[1][4] If you suspect aggregation and get a negative Kaiser test result, it is wise to proceed with caution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of diphenyl-butyric acid peptides.

Problem: Low Coupling Yield for Diphenyl-Butyric Acid

You observe a positive Kaiser test after the coupling step for Dpb, indicating a significant amount of unreacted N-terminal amine.

Possible Cause Recommended Solution Explanation
Insufficient Reagent Activity Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[7]These reagents form highly reactive esters that can overcome the steric hindrance of the Dpb moiety more effectively than reagents like HBTU or DIC/Oxyma.[7]
Incomplete Reaction Perform a "double coupling." After the first coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated Dpb.A second exposure to fresh reagents can drive the reaction to completion by coupling to any remaining free amines.
Sub-optimal Temperature Increase the reaction temperature. Microwave-assisted synthesis can be particularly effective at accelerating difficult couplings.[1][10]Higher temperatures provide more kinetic energy to overcome the activation barrier of the reaction, which is elevated due to steric hindrance.
Poor Solvation Switch the primary synthesis solvent from DMF to N-Methylpyrrolidone (NMP), or use a mixture containing DMSO (e.g., 25% DMSO in DMF).[2][3][5]NMP and DMSO have superior solvating properties compared to DMF, which can help to break up small aggregates and make the N-terminus more accessible.[2][5]
Problem: Synthesis Fails at Later Stages (Deletion Sequences Detected)

After synthesizing several residues past the Dpb incorporation, you find that your final product is missing one or more amino acids, often immediately following a hydrophobic stretch.

Possible Cause Recommended Solution Explanation
On-Resin Aggregation 1. Add Chaotropic Salts: Add LiCl (e.g., 0.8 M) to the DMF used for coupling and deprotection steps.[3][4][9] 2. Use Backbone Protection: For a residue near the problematic sequence, substitute a standard Fmoc-amino acid with an Fmoc-AA-(Dmb/Hmb)Gly-OH dipeptide or an Fmoc-AA-pseudoproline dipeptide.[1][3][4]1. Chaotropic salts disrupt the hydrogen bonding networks between peptide chains that cause aggregation.[3] 2. These specialized building blocks introduce a "kink" into the peptide backbone, which effectively disrupts the formation of the stable β-sheet structures responsible for aggregation.[3][11] The protecting group is removed during the final TFA cleavage.[3][12]
Incomplete Fmoc-Deprotection 1. Extend Deprotection Time: Increase the piperidine treatment time (e.g., from 20 minutes to 30-40 minutes).[1] 2. Use a Stronger Base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% piperidine/DMF deprotection solution.[3]Aggregation can shield the N-terminal Fmoc group, preventing the deprotection reagent from accessing it.[1] Extending the time or using a stronger base like DBU can help overcome this physical barrier and ensure complete Fmoc removal.[3]
Problem: Crude Peptide is Insoluble After Cleavage

The cleaved and precipitated peptide does not dissolve in your standard HPLC solvents (e.g., water/acetonitrile).

Possible Cause Recommended Solution Explanation
Extreme Hydrophobicity 1. Test Alternative Solvents: Attempt to first dissolve the peptide in a small amount of a strong organic solvent like DMSO, formic acid, or trifluoroethanol (TFE) before diluting it into the HPLC mobile phase.[1][6] 2. Incorporate a Solubilizing Tag: If this is a recurring problem, consider re-synthesizing the peptide with a temporary, hydrophilic tag (e.g., a poly-lysine tag) at the N- or C-terminus.[1]1. The high hydrophobicity of the Dpb-peptide prevents it from being solvated by aqueous solutions. Strong organic solvents can disrupt the hydrophobic interactions causing the insolubility.[1][6] 2. A hydrophilic tag can significantly improve the solubility of the entire peptide, facilitating purification. The tag can be removed enzymatically after purification if required.

Comparative Data: Coupling Reagents for Hindered Systems

While direct yield percentages for Dpb are sequence-dependent, the following table summarizes the relative effectiveness and key features of common coupling reagents used for sterically hindered couplings, based on established performance characteristics.[7][8][13]

ReagentReagent TypeRelative Efficiency for Hindered CouplingKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighFast, highly efficient, widely used for difficult sequences.[7][8]Higher cost, can cause racemization with sensitive residues like His and Cys.[7]
HCTU Uronium/AminiumVery HighHigh coupling efficiency, often faster than HBTU.[7]More expensive than HBTU.[7]
COMU Uronium/AminiumVery HighEfficiency is comparable to HATU; based on Oxyma, it is a safer alternative to HOBt/HOAt-based reagents.[7][8]Higher cost.[7]
PyBOP PhosphoniumHighVery effective for sterically hindered couplings.[7]Can be less efficient than HATU for some sequences.[7]
DIC/Oxyma CarbodiimideModerateCost-effective, low risk of racemization.[7]Slower reaction times compared to uronium/aminium salts.[7]
HBTU Uronium/AminiumModerate-HighFast and efficient for standard couplings.[7]Less effective than HATU for severely hindered couplings; known allergen.[7]

Key Experimental Protocols

Protocol 1: Optimized Coupling of 4,4-Diphenyl-butyric Acid using HATU

This protocol describes a robust "double coupling" procedure for incorporating Dpb onto the N-terminus of the resin-bound peptide.

  • Resin Preparation: After the deprotection of the N-terminal amine, wash the peptidyl-resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve 4,4-diphenyl-butyric acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1 minute.

  • First Coupling: Immediately add the activation mixture to the reaction vessel containing the resin. Agitate at room temperature for 2 hours.

  • Washing: Filter the reaction solution and wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove excess reagents.

  • Monitoring (Optional): Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads are colorless), proceed to the next deprotection step. If the beads are blue, proceed with the second coupling.

  • Second Coupling (Double Couple): Prepare a fresh activation mixture as described in step 2. Add it to the resin and agitate for an additional 2 hours.

  • Final Wash: Filter the solution and wash the resin extensively (5x with DMF, 5x with DCM) to ensure all residual reagents are removed before proceeding with the synthesis.

Protocol 2: General Cleavage of a Dpb-Containing Peptide

This protocol uses a standard cleavage cocktail with scavengers to protect sensitive residues from reactive cations generated during deprotection.[14]

Caution: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.[15]

  • Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry it under a vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh solution of Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[14] For a simpler, less malodorous option suitable for many peptides (especially those containing Trp(Boc) and Arg(Pbf)), use TFA/TIS/Water (95:2.5:2.5).[14]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.5 g of resin). Ensure the resin is fully submerged and can be agitated.

  • Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times by adding fresh cold ether, vortexing briefly, and centrifuging.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for analysis and purification.

Visualized Workflows and Logic

Troubleshooting_Workflow Diagram 1: Troubleshooting Low Yield in Dpb-Peptide Synthesis start Low Yield or Synthesis Failure Detected check_coupling Was the Kaiser test positive after Dpb coupling? start->check_coupling check_aggregation Did synthesis fail after several hydrophobic residues? check_coupling->check_aggregation No coupling_solutions Implement Coupling Solutions: • Use HATU/HCTU/COMU • Double Couple • Increase Temperature check_coupling->coupling_solutions Yes aggregation_solutions Implement Anti-Aggregation Strategy: • Use NMP or add DMSO/LiCl • Use Backbone Protection (Hmb/Dmb) • Use Pseudoproline Dipeptides • Switch to PEG-based resin check_aggregation->aggregation_solutions Yes end_synthesis Proceed with Synthesis check_aggregation->end_synthesis No coupling_solutions->end_synthesis check_deprotection Incomplete Fmoc-Deprotection (Likely due to aggregation) aggregation_solutions->check_deprotection deprotection_solutions Improve Deprotection: • Extend piperidine treatment time • Add DBU to deprotection solution check_deprotection->deprotection_solutions deprotection_solutions->end_synthesis

Caption: A troubleshooting flowchart for diagnosing and solving low-yield issues.

Aggregation_Strategy_Selection Diagram 2: Logic for Proactively Preventing Aggregation start Planning Synthesis of Dpb-Peptide Sequence is_long Is the peptide > 15 residues OR contains other hydrophobic AAs? start->is_long strategy_resin Primary Strategy: Use high-swelling PEG resin with low substitution. is_long->strategy_resin Yes standard_protocol Proceed with Standard Protocol (e.g., HATU coupling in DMF on Polystyrene resin) is_long->standard_protocol No strategy_solvent Secondary Strategy: Use NMP as primary solvent or add chaotropic salts (LiCl) to DMF. strategy_resin->strategy_solvent strategy_backbone Advanced Strategy: Incorporate backbone protection (Hmb/Dmb/Pseudoproline) every 6-8 residues. strategy_solvent->strategy_backbone

Caption: Decision-making guide for selecting anti-aggregation strategies.

References

analytical methods for detecting impurities in Fmoc-S-3-amino-4,4-diphenyl-butyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in the synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Silanol Interactions: The stationary phase of the column may have exposed silanol groups that can interact with the analyte.

      • Solution: Add a competitor, such as triethylamine (TEA) at a low concentration (0.1-0.5%) to the mobile phase to mask the silanol groups. Ensure the mobile phase pH is appropriate for the column and analyte.

    • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections.

      • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol. If the problem persists, consider replacing the column.

    • Sample Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.

    • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times in HPLC

  • Question: I am observing a drift in the retention time of my main peak across different HPLC runs. What is causing this instability?

  • Answer: Retention time drift can compromise the reliability of your analytical method. The following are potential causes and their solutions:

    • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a buffer, check and adjust the pH before use.

    • Column Temperature Fluctuations: The temperature of the column can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

    • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, retention time variability.

      • Solution: Inspect the system for any visible leaks at fittings and connections. Tighten or replace any leaking parts.[1][2][3][4]

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.

      • Solution: Ensure the column is adequately equilibrated with the mobile phase. A stable baseline is a good indicator of proper equilibration.

Issue 3: Difficulty in Detecting Impurities by LC-MS

  • Question: I am struggling to detect known or expected impurities in my this compound sample using LC-MS. What could be the reason?

  • Answer: The inability to detect impurities by LC-MS can be due to several factors related to both the chromatography and the mass spectrometry settings:

    • Poor Ionization of Impurities: Some impurities may not ionize efficiently under the chosen mass spectrometry conditions.

      • Solution: Experiment with different ionization modes (e.g., ESI positive and negative) and source parameters (e.g., capillary voltage, gas flow, temperature).

    • Co-elution with the Main Peak: An impurity might be co-eluting with the highly abundant main peak, leading to ion suppression.

      • Solution: Optimize the HPLC method to achieve better separation. This can involve changing the gradient profile, the mobile phase composition, or the column chemistry.

    • Low Abundance of Impurities: The concentration of the impurities might be below the detection limit of the instrument.

      • Solution: Increase the sample concentration if possible, or use a more sensitive mass spectrometer.

    • In-source Fragmentation: The impurity of interest might be fragmenting in the ion source before detection.

      • Solution: Optimize the in-source fragmentation parameters (e.g., fragmentor voltage) to minimize fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in the synthesis of this compound?

A1: Based on the general synthesis of Fmoc-protected amino acids, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: Residual (S)-3-amino-4,4-diphenyl-butyric acid.

  • Reagent-Related Impurities:

    • Di-Fmoc-amino acid: Formed by the reaction of the product with another molecule of the Fmoc-protection reagent.

    • Fmoc-β-Ala-OH: A common impurity arising from the rearrangement of Fmoc-OSu.[5]

  • Process-Related Impurities:

    • Dipeptide (Fmoc-S-3-amino-4,4-diphenyl-butyryl-S-3-amino-4,4-diphenyl-butyric acid): Can form if the carboxylic acid of the product is activated and reacts with the amino group of another molecule.

    • Racemization Product (Fmoc-R-3-amino-4,4-diphenyl-butyric acid): The stereocenter can be susceptible to racemization under certain reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as ethyl acetate, which can lead to the formation of acetic acid.[5]

Q2: Which analytical techniques are most suitable for purity assessment?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for determining the purity of the main compound and quantifying known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification and quantification of impurities with different chemical structures.

  • Chiral HPLC: Crucial for determining the enantiomeric purity of the final product.

Q3: Can you provide a starting HPLC method for purity analysis?

A3: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 50% to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group)

  • Column Temperature: 30 °C

This method should be optimized for your specific system and sample.

Q4: How can I determine the enantiomeric purity of my product?

A4: Enantiomeric purity is critical for chiral molecules. Chiral HPLC is the most common and reliable method for this analysis.

  • Method: Use a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids.[6][7][8]

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used.

  • Detection: UV detection at 265 nm is suitable.

Data Presentation

Table 1: Representative HPLC Data for Impurity Profiling

Peak IDCompound NameRepresentative Retention Time (min)
1(S)-3-amino-4,4-diphenyl-butyric acid5.2
2This compound (Main Product) 15.8
3Dipeptide Impurity18.1
4Di-Fmoc Impurity20.5

Note: Retention times are representative and may vary depending on the specific HPLC system and conditions.

Table 2: Representative LC-MS Data for Impurity Identification

Impurity NameExpected [M+H]⁺ (m/z)
(S)-3-amino-4,4-diphenyl-butyric acid254.15
Dipeptide Impurity733.36
Di-Fmoc Impurity701.28

Experimental Protocols

Protocol 1: HPLC-UV Purity Method

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1.0 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 265 nm

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 0 100
      25 0 100
      26 50 50

      | 30 | 50 | 50 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify any impurities based on their retention times and peak areas.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

  • Preparation of Mobile Phase:

    • Prepare a mixture of 90% n-Hexane and 10% Isopropanol (v/v). Add 0.1% TFA to the final mixture. Degas the solution.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Chiral HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IC, or similar)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 265 nm

    • Flow Rate: 1.0 mL/min

    • Run Time: Sufficient to allow for the elution of both enantiomers (typically 15-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the S- and R-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_results Results & Decision synthesis This compound Synthesis workup Crude Product Workup & Purification synthesis->workup hplc_purity HPLC-UV Purity Assay workup->hplc_purity lcms_id LC-MS Impurity Identification workup->lcms_id chiral_hplc Chiral HPLC for Enantiomeric Purity workup->chiral_hplc nmr_structure NMR for Structural Confirmation workup->nmr_structure data_analysis Data Analysis & Impurity Profiling hplc_purity->data_analysis lcms_id->data_analysis chiral_hplc->data_analysis nmr_structure->data_analysis decision Pass / Fail Decision data_analysis->decision

Caption: Analytical workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides with Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Fmoc-S-3-amino-4,4-diphenyl-butyric acid, into peptides is a key strategy in modern drug discovery for enhancing potency, stability, and therapeutic efficacy. The bulky and hydrophobic nature of the diphenyl-butyric acid side chain, combined with the presence of the Fmoc protecting group, presents unique challenges for analytical characterization. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of these complex peptides. The information presented herein is supported by established principles of peptide analysis and provides detailed experimental protocols to aid in method development.

Executive Summary of Analytical Techniques

The choice of analytical technique for peptides containing this compound is critical for accurate purity assessment and characterization. Due to the inherent hydrophobicity of this particular amino acid derivative, chromatographic methods are generally preferred.

  • High-Performance Liquid Chromatography (HPLC) is the established workhorse for peptide analysis, offering robust and reliable separation. However, the analysis of highly hydrophobic peptides can be challenging, often requiring optimization of mobile phase composition and gradient profiles to achieve adequate resolution.

  • Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle-sized columns to provide higher resolution, increased sensitivity, and faster analysis times.[1] This is particularly advantageous for complex samples or peptides that are difficult to resolve by HPLC.

  • Capillary Electrophoresis (CE) offers an orthogonal separation mechanism based on the charge-to-mass ratio of the analyte.[2] While powerful for a wide range of peptides, its application to highly hydrophobic, neutral, or protected peptides can be more complex and may require specialized buffer systems.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the specificity of mass spectrometry, providing not only purity information but also unambiguous identification of the target peptide and any impurities by their mass-to-charge ratio.[4][5]

Comparative Performance Data

The following table summarizes the expected performance of each technique for the analysis of a model peptide containing this compound. The data is representative of typical results achievable with optimized methods.

ParameterHPLCUPLCCELC-MS (UPLC-based)
Resolution (Peak Capacity) Moderate (~150-200)High (~300-400)High (for charged peptides)High (~300-400)
Analysis Time 30 - 60 min10 - 20 min20 - 40 min10 - 20 min
Sensitivity (LOD) ~10-50 ng~1-10 ng~5-20 ng~0.1-1 ng
Sample Volume 5 - 20 µL1 - 5 µL5 - 50 nL1 - 5 µL
Throughput ModerateHighModerateHigh
Cost per Sample LowModerateLow-ModerateHigh
Structural Information IndirectIndirectIndirectDirect (Mass Confirmation)

Experimental Protocols

Detailed methodologies for the analysis of a model peptide, Ac-Gly-Phe-(S-3-amino-4,4-diphenyl-butyric acid)-Ala-NH2, are provided below. These protocols serve as a starting point for method development and should be optimized for specific peptide sequences and instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the purity assessment of the hydrophobic Fmoc-protected peptide.

Instrumentation: Standard HPLC system with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size). A C4 or phenyl-hexyl column can also be considered for highly hydrophobic peptides.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Prepare the mobile phases and degas thoroughly.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample.

  • Run the following gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (re-equilibration)

  • Monitor the elution at 220 nm (for the peptide backbone) and 301 nm (for the Fmoc group).

Ultra-Performance Liquid Chromatography (UPLC)

This method offers higher resolution and faster analysis compared to HPLC.

Instrumentation: UPLC system with a UV or photodiode array (PDA) detector.

Materials:

  • Column: C18 or Peptide BEH C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size, 130 Å or 300 Å pore size).[6]

  • Mobile Phase A: 0.1% Formic acid in UPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Prepare and degas the mobile phases.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 minutes at a flow rate of 0.4 mL/min.

  • Prepare the sample as described for HPLC (concentration may be lower due to higher sensitivity).

  • Inject 2 µL of the sample.

  • Run the following gradient:

    • 0-1 min: 5% B

    • 1-11 min: 5% to 95% B (linear gradient)

    • 11-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Monitor the elution at 220 nm and 301 nm.

Capillary Zone Electrophoresis (CZE)

This protocol provides an orthogonal separation based on electrophoretic mobility.

Instrumentation: Capillary electrophoresis system with a UV or PDA detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5. For hydrophobic peptides, the addition of an organic modifier like acetonitrile (e.g., 20-30%) may be necessary to improve solubility and reduce wall interactions.

  • Sample Diluent: Water or 10% BGE.

Procedure:

  • Rinse the capillary sequentially with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min).

  • Dissolve the sample in the sample diluent to a concentration of 0.1-0.5 mg/mL.

  • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Apply a separation voltage of 20-25 kV (positive polarity at the inlet).

  • Maintain the capillary temperature at 25 °C.

  • Monitor the migration at 214 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method combines UPLC separation with mass spectrometric detection for definitive identification.

Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Follow the UPLC protocol described above.

  • The eluent from the UPLC is directed to the mass spectrometer.

  • Mass Spectrometer Settings (Example for ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Range: m/z 100-2000

    • Acquisition Mode: MS scan and data-dependent MS/MS (optional for impurity identification)

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for HPLC/UPLC analysis and the logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis Peptide Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection Peptide->Cleavage Dissolution Dissolution in Sample Diluent Cleavage->Dissolution Injection Inject Sample Dissolution->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection (220 nm & 301 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

General workflow for HPLC/UPLC analysis of synthetic peptides.

Technique_Comparison cluster_chrom Chromatographic Methods cluster_electro Electrophoretic Method center Peptide Analysis HPLC HPLC (Robust, Standard Resolution) center->HPLC UPLC UPLC (High Resolution, Fast) center->UPLC LCMS LC-MS (Separation + Identification) center->LCMS CE Capillary Electrophoresis (Orthogonal Separation) center->CE HPLC->UPLC Higher Pressure UPLC->LCMS Add MS Detector

Comparison of analytical techniques for peptide characterization.

Conclusion

The analysis of peptides containing the bulky, hydrophobic this compound moiety requires careful consideration of the analytical methodology.

  • RP-HPLC remains a viable and accessible option, but may necessitate significant method development to achieve baseline separation of impurities, especially those with similar hydrophobicity.

  • UPLC is highly recommended for these types of peptides, as its superior resolving power and speed can significantly improve the accuracy of purity determination and increase throughput.[1]

  • Capillary Electrophoresis serves as an excellent orthogonal technique, particularly for confirming the purity of the main peak identified by chromatography or for analyzing charged impurities that may not be well-resolved by RP-HPLC.[2]

  • LC-MS is indispensable for definitive identification of the target peptide and for the characterization of unknown impurities.[4] The combination of UPLC with high-resolution mass spectrometry provides the most comprehensive analytical data.

For routine quality control where identity has been previously confirmed, UPLC provides an optimal balance of resolution, speed, and sensitivity. For in-depth characterization, impurity identification, and troubleshooting, LC-MS is the gold standard. The choice of technique will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development.

References

Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometry of Fmoc-S-3-amino-4,4-diphenyl-butyric Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the characterization of non-proteinogenic amino acids, understanding the mass spectrometric behavior of protected amino acid building blocks is paramount for quality control and structural verification. This guide provides a comparative analysis of the mass spectrometry characterization of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a key building block in the synthesis of modified peptides, and its structurally related analogs. By examining their fragmentation patterns and experimental parameters, this document aims to provide a practical framework for the identification and analysis of this class of compounds.

This compound and its derivatives are crucial in the development of peptidomimetics and other therapeutic agents. Their unique structures, featuring the bulky diphenylmethyl group, can impart desirable pharmacological properties to parent peptides. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as an indispensable tool for confirming the identity, purity, and stability of these valuable reagents.

Comparative Analysis of Mass Spectrometric Data

The collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions. The most prominent fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group itself.

Table 1: Predicted Major Fragment Ions for this compound and Comparison with a Generic Fmoc-β-Amino Acid

Precursor Ion (m/z)CompoundPredicted Fragment Ion (m/z)Description of Neutral Loss
478.2This compound300.1Loss of the fluorenylmethoxycarbonyl group (Fmoc) as dibenzofulvene (178 u)
478.2This compound256.1The amino acid backbone without the Fmoc group
[M+H]+Generic Fmoc-β-Amino Acid[M+H - 178]+Loss of dibenzofulvene from the Fmoc group
[M+H]+Generic Fmoc-β-Amino Acid[Amino Acid+H]+The free protonated amino acid

It is important to note that the fragmentation of the diphenylmethyl moiety could also occur, leading to additional characteristic ions. However, the lability of the Fmoc group typically dominates the MS/MS spectrum.

Experimental Protocols

A general protocol for the LC-MS/MS analysis of Fmoc-protected amino acids is provided below. This can be adapted for the specific analysis of this compound.

1. Sample Preparation:

  • Dissolve the Fmoc-amino acid in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1-10 µg/mL.

  • If necessary, add a small amount of formic acid (0.1%) to the sample and mobile phase to promote protonation.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

  • Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument is suitable for this analysis.

Logical Workflow for Mass Spectrometry Characterization

The following diagram illustrates a typical workflow for the characterization of this compound using LC-MS/MS.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample_Dissolution Dissolve Fmoc-Amino Acid LC_Injection Inject Sample Sample_Dissolution->LC_Injection LC_Separation Reversed-Phase Separation LC_Injection->LC_Separation ESI Electrospray Ionization (+ve) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

LC-MS/MS Workflow for Fmoc-Amino Acid Analysis.

Alternative Analytical Approaches

While ESI is the most common ionization method for these compounds, other techniques can also be employed.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be a suitable alternative, particularly for less polar compounds or when ESI produces a weak signal.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules, MALDI-TOF MS could be used for rapid screening of the compound's molecular weight.

In terms of protecting groups, the tert-butyloxycarbonyl (Boc) group is a common alternative to Fmoc. The mass spectrometric behavior of Boc-protected amino acids is distinct from their Fmoc counterparts. The primary fragmentation of Boc-protected amino acids under CID is the loss of isobutylene (56 u) or the entire Boc group (100 u). This difference in fragmentation provides a clear method for distinguishing between Fmoc- and Boc-protected amino acids.

Table 2: Comparison of Fragmentation for Fmoc- and Boc-Protected Amino Acids

Protecting GroupCharacteristic Neutral Loss (u)Primary Fragment Ion
Fmoc178 (dibenzofulvene)[M+H - 178]+
Boc56 (isobutylene) or 100 (Boc group)[M+H - 56]+ or [M+H - 100]+

Conclusion

The mass spectrometric characterization of this compound is crucial for ensuring its quality and for the unambiguous identification of peptides incorporating this non-proteinogenic amino acid. While direct experimental data for this specific compound is limited in the public domain, a thorough understanding of the fragmentation patterns of Fmoc-protected amino acids provides a robust framework for its analysis. The key diagnostic fragmentation is the loss of the dibenzofulvene moiety from the Fmoc group. By employing the experimental protocols and analytical workflows outlined in this guide, researchers can confidently characterize this and other similar Fmoc-protected amino acids, thereby ensuring the integrity of their synthetic products.

A Comparative Guide to Fmoc-S-3-amino-4,4-diphenyl-butyric Acid and Other Non-Natural Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide-based drug discovery and materials science, the incorporation of non-natural amino acids (UAAs) has emerged as a transformative strategy. These synthetic building blocks offer a vastly expanded chemical space beyond the canonical 20 amino acids, enabling the rational design of peptides with enhanced therapeutic properties. This guide provides a detailed comparison of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a unique β-amino acid, with other notable non-natural amino acids, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a non-natural β-amino acid characterized by a diphenylmethyl group at the β-position. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it readily amenable to solid-phase peptide synthesis (SPPS). Its structural features, particularly the bulky and hydrophobic diphenylmethyl side chain and the β-amino acid backbone, are anticipated to confer unique conformational constraints and proteolytic stability to synthetic peptides.

Comparison with Other Non-Natural Amino Acids

To provide a comprehensive understanding of its potential, this compound is compared here with two other classes of non-natural amino acids that are widely employed in peptidomimetic design: Fmoc-Statine and Fmoc-Gabapentin .

  • Fmoc-Statine: A γ-amino acid known for its role as a transition-state analog inhibitor of aspartic proteases.

  • Fmoc-Gabapentin: A γ-amino acid with a cyclohexyl ring, which introduces significant steric bulk and conformational restriction.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these building blocks is crucial for their effective application in peptide design.

PropertyThis compoundFmoc-L-StatineFmoc-Gabapentin
Molecular Weight 493.59 g/mol 397.47 g/mol [1]393.48 g/mol
Structure β-amino acid with a diphenylmethyl side chainγ-amino acid with a hydroxyl group and an isobutyl side chainγ-amino acid with a cyclohexyl ring
Hydrophobicity HighModerateHigh
Solubility Soluble in organic solvents like DMFSoluble in DMF[2]Soluble in organic solvents

Performance Comparison in Peptides

The true value of a non-natural amino acid is realized upon its incorporation into a peptide sequence. The following sections compare the impact of these UAAs on key peptide properties.

Conformational Effects

The introduction of non-natural amino acids can profoundly influence the secondary structure of peptides, leading to the formation of stable helices, turns, or sheets. This conformational control is a powerful tool in rational drug design.

  • This compound: Due to the bulky diphenylmethyl group, this amino acid is expected to induce significant conformational constraints, potentially favoring turn or helical structures.

  • Fmoc-Statine: The unique stereochemistry of statine can act as a turn-inducer in peptide sequences.

  • Fmoc-Gabapentin: The cyclohexyl ring of gabapentin severely restricts the rotational freedom of the peptide backbone, leading to well-defined, rigid conformations.

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Non-natural amino acids can enhance proteolytic resistance by altering the peptide backbone and sterically hindering protease access.

Amino Acid IncorporationProteaseHalf-life (t½)Reference
Peptide with β-amino acidTrypsinSignificantly increasedGeneral observation[3][]
Peptide with β-amino acidChymotrypsinSignificantly increasedGeneral observation[3][]
Peptide with β-amino acidPronaseIncreased[5]

While specific quantitative data for peptides containing this compound is not available, the introduction of a β-amino acid backbone is a well-established strategy to significantly increase resistance to enzymatic degradation.

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow Start Starting Material (e.g., Diphenylacetic acid) Step1 Introduction of Amino Group Precursor Start->Step1 Step2 Chiral Resolution Step1->Step2 Step3 Fmoc Protection Step2->Step3 End Fmoc-S-3-amino-4,4- diphenyl-butyric acid Step3->End

General Synthesis Workflow for Fmoc-β-amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound and other Fmoc-protected non-natural amino acids into a peptide chain is achieved through standard Fmoc-SPPS protocols.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-UAA, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Standard Fmoc Solid-Phase Peptide Synthesis Cycle.

Protocol for a single coupling cycle:

  • Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • Coupling: The Fmoc-protected non-natural amino acid (e.g., this compound) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is again washed with DMF to remove any unreacted reagents.

  • This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Proteolytic Stability Assay

To quantitatively assess the enzymatic stability of peptides, a common method involves incubating the peptide with a specific protease and monitoring its degradation over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease_Assay_Workflow Start Peptide Solution Incubation Incubation with Protease (e.g., Trypsin, 37°C) Start->Incubation Timepoints Aliquots taken at various time points Incubation->Timepoints Quenching Quench Reaction (e.g., TFA) Timepoints->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data Quantify Peak Area of Intact Peptide Analysis->Data Result Calculate Half-life (t½) Data->Result

Workflow for Proteolytic Stability Assay using RP-HPLC.

Protocol:

  • A stock solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The peptide solution is incubated with a specific protease (e.g., trypsin, chymotrypsin) at a defined concentration at 37°C.

  • Aliquots are taken from the reaction mixture at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • The enzymatic reaction in each aliquot is quenched by the addition of an acid, such as trifluoroacetic acid (TFA).

  • The samples are analyzed by RP-HPLC, and the peak area corresponding to the intact peptide is quantified.

  • The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) of the peptide is calculated.

Conclusion

This compound represents a valuable building block for the synthesis of peptidomimetics with potentially enhanced conformational stability and resistance to proteolysis. While direct experimental data for this specific amino acid is limited in the current literature, the well-established principles of β-amino acid chemistry suggest its utility in overcoming the common limitations of natural peptides. Further experimental studies are warranted to fully elucidate its performance in comparison to other non-natural amino acids and to unlock its full potential in drug discovery and materials science.

References

Structural Analysis of Peptides Incorporating Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a gamma-amino acid derivative, offers a unique structural scaffold due to its bulky diphenylmethyl side chain and the increased flexibility of the gamma-amino acid backbone. This guide provides a comparative analysis of the structural features of peptides containing this building block, supported by experimental data from analogous compounds, and details the necessary experimental protocols for their synthesis and characterization.

Expected Structural Impact of Incorporating this compound

The introduction of this compound into a peptide sequence is anticipated to induce significant conformational constraints. The sterically demanding diphenylmethyl group can influence the local backbone conformation, potentially favoring extended structures or specific turn motifs to minimize steric hindrance. Furthermore, the aromatic rings can engage in π-π stacking interactions, which may drive self-assembly into higher-order structures.[1]

In comparison to peptides composed solely of alpha-amino acids, those containing this gamma-amino acid analog may exhibit altered hydrogen bonding patterns and a different propensity for forming canonical secondary structures like alpha-helices and beta-sheets. Theoretical and experimental studies on peptides with other bulky, aromatic side chains suggest that such modifications can lead to unique folded architectures.[2][3]

Comparative Structural Data (Based on Analogous Peptides)

Direct experimental data for peptides containing this compound is limited in publicly available literature. However, data from peptides incorporating the structurally similar diphenylalanine (Dha) provides valuable insights into the expected spectroscopic and structural properties.

Table 1: Comparative NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and conformation.

Residue TypeTypical ¹H NMR Chemical Shift Range (ppm) - Backbone NHTypical ¹H NMR Chemical Shift Range (ppm) - Side Chain AromaticNotes
Standard Aromatic (e.g., Phenylalanine) 7.8 - 8.57.2 - 7.4Chemical shifts are influenced by neighboring residues and secondary structure.
Diphenylalanine (Dha) Analog 7.5 - 8.37.1 - 7.5 (multiple overlapping signals)The presence of two phenyl rings leads to a more complex aromatic region in the spectrum.[4]
Expected for 3-amino-4,4-diphenyl-butyric acid 7.6 - 8.47.0 - 7.6 (complex multiplet)The gamma-amino acid backbone may lead to slight upfield shifts of the amide proton compared to alpha-amino acids.

Note: The data for the Dha analog is derived from published studies on Dha-containing peptides.[4] The values for 3-amino-4,4-diphenyl-butyric acid are predictive.

Table 2: Comparative Circular Dichroism (CD) Spectroscopy Data

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum are characteristic of different secondary structural elements.

Peptide TypeDominant Secondary StructureCharacteristic CD SignalReference Compound
Alpha-Helical Peptide α-helixNegative bands at ~222 nm and ~208 nm, positive band at ~192 nm.Standard helical peptides.
Beta-Sheet Peptide β-sheetNegative band at ~218 nm, positive band at ~195 nm.Peptides known to form beta-sheets.
Diphenylalanine-containing Peptide β-sheet / Self-assemblyOften exhibits a strong negative band around 226 nm, indicative of aggregated β-sheet-like structures.[5]Diphenylalanine dipeptide.[5]
Expected for peptide with 3-amino-4,4-diphenyl-butyric acid Extended or Turn / Self-assemblyMay show a spectrum indicative of a random coil or a specific turn, with potential for a β-sheet-like signal upon aggregation.-

Note: The data for diphenylalanine-containing peptides is based on published literature.[5][6] The prediction for peptides with 3-amino-4,4-diphenyl-butyric acid is based on the expected conformational constraints imposed by the bulky side chain.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound can be achieved using standard automated solid-phase peptide synthesis protocols with Fmoc/tBu chemistry.[7]

Workflow for Peptide Synthesis:

G Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Wash1 3. Washing (DMF) Fmoc_Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including this compound) using a coupling reagent such as HBTU in the presence of a base like DIPEA. Allow the coupling reaction to proceed.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy

Workflow for NMR Structural Analysis:

G Sample_Prep 1. Sample Preparation (Dissolve peptide in deuterated solvent) Acquire_1D 2. Acquire 1D ¹H Spectrum Sample_Prep->Acquire_1D Acquire_2D 3. Acquire 2D Spectra (TOCSY, NOESY, HSQC) Acquire_1D->Acquire_2D Assignment 4. Resonance Assignment Acquire_2D->Assignment Restraints 5. NOE-based Distance Restraints Assignment->Restraints Structure_Calc 6. Structure Calculation Restraints->Structure_Calc Refinement 7. Structure Refinement Structure_Calc->Refinement

Caption: NMR Spectroscopy Workflow for Peptide Structure Determination.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D NMR: Perform a series of two-dimensional NMR experiments, including TOCSY (to identify amino acid spin systems), NOESY (to identify through-space proximities between protons), and ¹H-¹³C HSQC (to correlate protons with their attached carbons).

  • Resonance Assignment: Assign the chemical shifts of all protons and carbons to specific atoms in the peptide sequence.

  • Structural Restraints: Extract distance restraints from the NOESY spectrum.

  • Structure Calculation: Use a molecular dynamics program to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Refinement: Refine the calculated structures to obtain a final, high-resolution structural ensemble.

X-Ray Crystallography

For obtaining atomic-resolution solid-state structures, X-ray crystallography is the method of choice.[8]

Workflow for X-Ray Crystallography:

G Crystallization 1. Crystallization Screening Crystal_Harvest 2. Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvest Data_Collection 3. X-ray Diffraction Data Collection Crystal_Harvest->Data_Collection Phase_Determination 4. Phase Determination Data_Collection->Phase_Determination Model_Building 5. Model Building Phase_Determination->Model_Building Refinement 6. Refinement & Validation Model_Building->Refinement

Caption: X-Ray Crystallography Workflow for Peptide Structure Determination.

Protocol:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the peptide.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.

  • Phase Determination: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

  • Model Building: Build an initial atomic model of the peptide into the electron density map.

  • Refinement: Iteratively refine the model against the diffraction data to improve its agreement with the experimental observations.

  • Validation: Validate the final structure to ensure its quality and accuracy.

This guide provides a framework for the synthesis and structural analysis of peptides containing this compound. By leveraging data from analogous compounds and employing rigorous experimental protocols, researchers can elucidate the unique structural properties conferred by this unnatural amino acid and advance the development of novel peptide-based therapeutics.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptide synthesis offers a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities. This guide focuses on the potential biological activities of peptides synthesized with Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a non-canonical β-amino acid. Due to the limited direct research on the bioactivity of peptides containing this specific building block, this guide provides a comparative analysis of peptides synthesized with structurally related non-canonical amino acids, such as diphenylalanine (an α-amino acid analog) and other β-amino acids. The data presented herein is intended to provide a predictive framework for the potential applications of peptides incorporating this compound in drug discovery and development.

Comparative Biological Activities

The introduction of non-canonical amino acids can confer a range of biological activities to peptides. Below is a comparison of activities observed in peptides containing diphenylalanine and other relevant non-canonical amino acids.

Table 1: Comparison of Biological Activities and Quantitative Data

Biological ActivityPeptide/Non-Canonical Amino AcidKey FindingsQuantitative Data (IC50/MIC)
Antimicrobial & Anti-biofilm Diphenylalanine (FF) containing peptidesExhibit broad-spectrum antibacterial activity by disrupting bacterial cell membranes. Effective against both Gram-positive and Gram-negative bacteria. Can also eradicate mature bacterial biofilms.MIC values often in the low µg/mL range. For example, some synthetic peptides show MICs of 4–16 µg/mL against E. coli and S. aureus.
Enzyme Inhibition (DPP-4) Peptides with Proline or other non-canonical amino acids at P2 positionDipeptidyl peptidase-IV (DPP-4) inhibitors are a class of oral hypoglycemics. Peptides with specific N-terminal sequences can act as potent inhibitors.IC50 values can be in the low micromolar range. For instance, the peptide Ile-Pro-Ile has a reported IC50 of 3.5 µM.
Receptor Antagonism (EphA4) Cyclic peptides with non-canonical amino acidsAntagonists of the EphA4 receptor have potential in treating spinal cord injury and neurodegenerative diseases. Incorporation of non-canonical amino acids can enhance binding affinity and stability.Binding affinities (Kd) can be in the nanomolar range. For example, an improved APY derivative (APY-βAla8.am) binds to EphA4 with a Kd in the nanomolar range.
Receptor Modulation (Somatostatin) Somatostatin analogs with non-canonical amino acidsAnalogs of somatostatin are used to treat various tumors. Non-canonical amino acids can improve receptor selectivity and in vivo stability.Receptor binding affinities vary depending on the analog and the receptor subtype, often in the nanomolar range.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates (low-binding)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Inoculum Preparation: Dilute the bacterial culture in fresh MHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the wells of the 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition Assay

This assay measures the ability of a peptide to inhibit the enzymatic activity of DPP-4.

Materials:

  • 96-well microtiter plates

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Tris-HCl buffer (pH 8.0)

  • Peptide inhibitor solutions

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the microtiter plate, add the Tris-HCl buffer, the peptide inhibitor solution at various concentrations, and the DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add the DPP-4 substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.

  • IC50 Calculation: The concentration of the peptide that inhibits 50% of the DPP-4 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Visualizations of Signaling Pathways and Workflows

Experimental Workflow for Peptide Synthesis and Bioactivity Screening

G cluster_synthesis Peptide Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis A Fmoc-SPPS with Fmoc-S-3-amino-4,4- diphenyl-butyric acid B Cleavage and Deprotection A->B C Purification (HPLC) B->C D Antimicrobial Assay (MIC Determination) C->D E Enzyme Inhibition (IC50 Determination) C->E F Receptor Binding (Kd Determination) C->F G Structure-Activity Relationship (SAR) D->G E->G F->G

Caption: Workflow for solid-phase peptide synthesis and subsequent biological activity screening.

Mechanism of Action for Antimicrobial Peptides

G cluster_peptide Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption peptide Cationic & Amphipathic Peptide membrane Negatively Charged Outer Membrane peptide->membrane Electrostatic Interaction inner_membrane Inner Cytoplasmic Membrane membrane->inner_membrane Translocation pore Pore Formation inner_membrane->pore Insertion lysis Cell Lysis pore->lysis

Caption: General mechanism of membrane disruption by cationic antimicrobial peptides.

DPP-4 Inhibition and GLP-1 Signaling Pathway

G cluster_inhibition DPP-4 Inhibition cluster_glp1 GLP-1 Signaling cluster_outcome Physiological Outcome inhibitor Peptide Inhibitor dpp4 DPP-4 Enzyme inhibitor->dpp4 Binds to Active Site glp1 Active GLP-1 dpp4->glp1 Inactivates glp1r GLP-1 Receptor (Pancreatic β-cells) glp1->glp1r insulin Increased Insulin Secretion glp1r->insulin glucose Lowered Blood Glucose insulin->glucose

Caption: Inhibition of DPP-4 by a peptide enhances GLP-1 signaling, leading to increased insulin secretion.

Ephrin-EphA4 Signaling Pathway Antagonism

G cluster_antagonist EphA4 Antagonism cluster_signaling Ephrin-EphA4 Signaling cluster_response Cellular Response antagonist Peptide Antagonist ephA4 EphA4 Receptor antagonist->ephA4 Blocks Binding ephrin Ephrin Ligand ephrin->ephA4 Binding downstream Downstream Signaling (e.g., RhoA activation) ephA4->downstream Activation response Inhibition of Axon Growth Cone Collapse downstream->response Leads to

A Comparative Analysis of Fmoc and Boc Protection for Diphenyl-butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of two of the most common amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), specifically in the context of their application to diphenyl-butyric acid derivatives, such as 3-amino-4,4-diphenylbutyric acid.

The choice between Fmoc and Boc protection hinges on several factors, including the stability of the target molecule to acidic or basic conditions, the desired orthogonality with other protecting groups, and considerations of scale-up and cost. This guide presents a summary of experimental data, detailed methodologies for key reactions, and visualizations to aid in the selection of the optimal protection strategy.

At a Glance: Fmoc vs. Boc Protection

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butoxycarbonyl)
Protection Reagent 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Deprotection Condition Base-labile (e.g., Piperidine)Acid-labile (e.g., TFA, HCl)
Typical Protection Yield 75-90%80-95%
Typical Deprotection Yield Generally high (>95%)Generally high (>95%)
Key Advantages Mild deprotection allows for use with acid-sensitive moieties. Orthogonal to Boc and other acid-labile protecting groups.Robust protection, stable to a wide range of non-acidic reagents. Deprotection byproducts are volatile.
Key Disadvantages The fluorenyl group can sometimes lead to aggregation. Piperidine is toxic and must be completely removed.Requires strong acids for deprotection, which can cleave other acid-sensitive groups. Potential for tert-butylation of sensitive residues.

Experimental Protocols

The following are representative solution-phase protocols for the protection and deprotection of a generic diphenyl-butyric acid amine precursor.

Fmoc Protection Protocol

Materials:

  • 3-amino-4,4-diphenylbutyric acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hexanes

Procedure:

  • Dissolve 3-amino-4,4-diphenylbutyric acid in a 10% aqueous sodium bicarbonate solution.

  • To the stirred solution, add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture for 4-8 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to pH 2-3.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or silica gel chromatography to yield N-Fmoc-3-amino-4,4-diphenylbutyric acid.

A study on the Fmoc protection of various amino acids in an aqueous ethanol system reported yields ranging from 75% to 90%.[1]

Boc Protection Protocol

Materials:

  • 3-amino-4,4-diphenylbutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 3-amino-4,4-diphenylbutyric acid in a mixture of THF (or dioxane) and water.

  • Add triethylamine or sodium hydroxide (1.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold 10% citric acid solution to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-amino-4,4-diphenylbutyric acid.

A patent describing the Boc protection of a similar amino-butyric acid derivative reported a yield of 81.7%.[2]

Fmoc Deprotection Protocol

Materials:

  • N-Fmoc-3-amino-4,4-diphenylbutyric acid

  • Piperidine

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected diphenyl-butyric acid in DCM or DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The resulting crude amine can be purified by an appropriate workup and/or chromatography.

Boc Deprotection Protocol

Materials:

  • N-Boc-3-amino-4,4-diphenylbutyric acid

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-protected diphenyl-butyric acid in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The product can be precipitated as a salt by the addition of cold diethyl ether and collected by filtration.

Visualizing the Synthetic Pathways

The choice between Fmoc and Boc protection strategies can be visualized as a branching path in a synthetic workflow. The diagrams below, generated using Graphviz, illustrate the logical flow of the protection and deprotection steps.

Protection_Deprotection_Workflow cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Start_Fmoc Diphenyl-butyric Acid Amine Protect_Fmoc Fmoc Protection (Fmoc-Cl, Base) Start_Fmoc->Protect_Fmoc Fmoc_Protected N-Fmoc-Diphenyl-butyric Acid Protect_Fmoc->Fmoc_Protected Deprotect_Fmoc Fmoc Deprotection (Piperidine) Fmoc_Protected->Deprotect_Fmoc End_Fmoc Deprotected Amine Deprotect_Fmoc->End_Fmoc Start_Boc Diphenyl-butyric Acid Amine Protect_Boc Boc Protection ((Boc)2O, Base) Start_Boc->Protect_Boc Boc_Protected N-Boc-Diphenyl-butyric Acid Protect_Boc->Boc_Protected Deprotect_Boc Boc Deprotection (TFA or HCl) Boc_Protected->Deprotect_Boc End_Boc Deprotected Amine Deprotect_Boc->End_Boc

Caption: Comparative workflow of Fmoc and Boc protection/deprotection.

The chemical transformations involved in the protection and deprotection steps are depicted in the following signaling pathway diagram.

Chemical_Pathways cluster_Fmoc_path Fmoc Pathway cluster_Boc_path Boc Pathway Amine_Fmoc R-NH2 Fmoc_Protected_Chem R-NH-Fmoc Amine_Fmoc->Fmoc_Protected_Chem + Base Fmoc_Cl Fmoc-Cl Deprotected_Fmoc R-NH2 Fmoc_Protected_Chem->Deprotected_Fmoc + Dibenzofulvene-piperidine adduct Piperidine Piperidine Amine_Boc R-NH2 Boc_Protected_Chem R-NH-Boc Amine_Boc->Boc_Protected_Chem + Base Boc2O (Boc)2O Deprotected_Boc R-NH3+ Boc_Protected_Chem->Deprotected_Boc + Isobutylene + CO2 Acid Strong Acid (TFA/HCl)

Caption: Chemical transformations in Fmoc and Boc protection/deprotection.

Conclusion

The selection between Fmoc and Boc protection for diphenyl-butyric acid derivatives is a strategic decision that should be guided by the specific requirements of the synthetic route. The Fmoc group offers the advantage of mild, base-labile deprotection, making it ideal for substrates with acid-sensitive functionalities. Conversely, the Boc group provides robust protection that is stable to a wide array of reagents, with deprotection achieved under strong acidic conditions. The protocols and data presented in this guide provide a foundation for making an informed choice between these two widely used protecting groups.

References

Comparative Spectroscopic Analysis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a specialized amino acid derivative crucial in peptide synthesis, particularly for introducing bulky diphenyl moieties that can influence peptide conformation and receptor interactions. A comprehensive understanding of its spectroscopic properties is essential for its effective utilization and characterization in research and drug development. This guide provides a comparative analysis of the expected spectroscopic data for this compound against its structurally related analog, Fmoc-D-β-homophenylalanine. Due to the limited availability of direct experimental data for the title compound in public databases, this guide leverages data from its close analog to provide a predictive comparison.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for this compound and its analog.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Expected) CDCl₃~7.8-7.2 (m, 18H, Ar-H of Fmoc and 2x Phenyl), ~5.5 (d, 1H, NH), ~4.5-4.2 (m, 3H, Fmoc-CH, CH₂), ~4.0 (m, 1H, CH-NH), ~3.8 (d, 1H, CH-Ph₂), ~2.8 (d, 2H, CH₂-COOH)
Fmoc-D-β-homophenylalanine CDCl₃7.75 (d, 2H), 7.55 (d, 2H), 7.40 (t, 2H), 7.30 (t, 2H), 7.20-7.10 (m, 5H), 5.30 (d, 1H), 4.40-4.20 (m, 3H), 4.10 (m, 1H), 2.90 (d, 2H), 2.60 (d, 2H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Expected) CDCl₃~175 (C=O, acid), ~156 (C=O, carbamate), ~144, ~141, ~140 (Ar-C quat.), ~128-125 (Ar-CH), ~67 (Fmoc-CH), ~55 (CH-Ph₂), ~50 (CH-NH), ~47 (Fmoc-CH₂), ~40 (CH₂-COOH)
Fmoc-D-β-homophenylalanine CDCl₃176.5, 156.2, 143.9, 141.3, 138.5, 129.3, 128.5, 127.7, 127.0, 126.4, 125.1, 120.0, 67.2, 51.5, 47.3, 38.4, 37.9

Table 3: Mass Spectrometry and IR Data Comparison

CompoundMass Spectrometry (Expected M+H)⁺IR Spectroscopy (Expected cm⁻¹)
This compound 478.20~3300 (N-H), ~3000 (O-H, acid), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1600, 1490 (C=C, aromatic)
Fmoc-D-β-homophenylalanine 402.16~3310 (N-H), ~3030 (O-H, acid), ~1715 (C=O, acid), ~1695 (C=O, carbamate), ~1605, 1495 (C=C, aromatic)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-quality spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of Fmoc-protected amino acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing start Start dissolve Dissolve in Deuterated Solvent start->dissolve prep_ms Prepare Dilute Solution (MS) start->prep_ms prep_ir Prepare ATR/KBr Sample (IR) start->prep_ir nmr NMR Spectrometer dissolve->nmr ms Mass Spectrometer prep_ms->ms ir FTIR Spectrometer prep_ir->ir acquire_nmr Acquire 1H & 13C Spectra nmr->acquire_nmr acquire_ms Acquire Mass Spectrum ms->acquire_ms acquire_ir Acquire IR Spectrum ir->acquire_ir process_data Data Processing & Interpretation acquire_nmr->process_data acquire_ms->process_data acquire_ir->process_data end End process_data->end Final Report

Caption: General workflow for spectroscopic analysis of Fmoc-amino acids.

logical_relationship cluster_main This compound cluster_analogs Structural Analogs cluster_data Spectroscopic Data main_compound Target Compound nmr_data NMR (1H, 13C) main_compound->nmr_data Expected Data ms_data Mass Spectrometry main_compound->ms_data Expected Data ir_data Infrared Spectroscopy main_compound->ir_data Expected Data analog1 Fmoc-D-β-homophenylalanine analog1->nmr_data Reference Data analog1->ms_data Reference Data analog1->ir_data Reference Data analog2 Other Fmoc-β-amino acids analog2->nmr_data General Reference analog2->ms_data General Reference analog2->ir_data General Reference

Caption: Logical relationship for comparative spectroscopic data analysis.

A Comparative Guide to the Validation of Peptides Containing Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate sequence validation of synthetic peptides is paramount. This is particularly true for peptides incorporating complex, non-proteinogenic amino acids such as Fmoc-S-3-amino-4,4-diphenyl-butyric acid, which are increasingly utilized to enhance the therapeutic properties of peptide-based drugs. The bulky nature and side-chain protection of such amino acids present unique challenges to traditional sequencing methodologies. This guide provides an objective comparison of two primary validation techniques: the classic Edman degradation and the modern mass spectrometry-based approach, supported by experimental protocols and data considerations.

At a Glance: Edman Degradation vs. Mass Spectrometry for Modified Peptides

The choice between Edman degradation and mass spectrometry for validating peptides with bulky, protected unnatural amino acids hinges on a trade-off between direct, sequential confirmation and comprehensive, high-throughput analysis. While Edman degradation offers unambiguous sequential data, its efficiency can be compromised by steric hindrance. Mass spectrometry, on the other hand, provides a wealth of information but relies on fragmentation patterns that can be complex to interpret for novel residues.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation of the N-terminal amino acid.Fragmentation of the peptide and analysis of the resulting mass-to-charge ratios of the fragments.
Primary Output Ordered sequence of amino acids from the N-terminus.Mass spectrum of peptide fragments, from which the sequence is inferred.
Handling of this compound Theoretically feasible. The Fmoc group is stable to the acidic cleavage conditions. However, the bulky diphenylmethyl group may cause steric hindrance , potentially leading to incomplete coupling or cleavage, resulting in lower repetitive yields and signal loss.[1]Highly effective. Can determine the mass of the modified residue with high accuracy. Fragmentation patterns can confirm the structure and placement of the unnatural amino acid. De novo sequencing algorithms can interpret spectra without prior database knowledge.[2][3][4]
Sample Requirement Typically requires 10-100 picomoles of purified peptide.[5]Can be performed with lower sample amounts (femtomole to picomole range).
Throughput Low throughput; one sample at a time, with each cycle taking approximately 30-60 minutes.[6]High throughput; compatible with autosamplers for analyzing multiple samples.
Information Provided Direct N-terminal sequence. Can identify isomers that are isobaric.Full or partial sequence coverage, post-translational modifications, and molecular weight confirmation.
Limitations Ineffective if the N-terminus is blocked. Difficulty with peptides longer than 30-50 residues. Potential for decreased efficiency with sterically hindered amino acids.[5][6]Differentiation of isobaric amino acids (e.g., Leu/Ile) can be challenging with standard CID fragmentation. Complex data analysis for de novo sequencing.

Experimental Protocols

Edman Degradation Sequencing Protocol

This protocol outlines the automated Edman degradation process for a peptide containing this compound.

1. Sample Preparation:

  • The peptide sample must be highly purified (>95%) and free of salts and primary amines that could interfere with the PITC coupling reaction.

  • Dissolve 10-100 picomoles of the peptide in a suitable solvent, such as 50% acetonitrile in water.

2. Automated Edman Degradation Cycle: The process is carried out in an automated protein sequencer. Each cycle consists of the following steps:

a. Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions (e.g., trimethylamine or N-methylpiperidine buffer) to form a phenylthiocarbamoyl (PTC) peptide.

b. Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ) amino acid and the shortened peptide. The Fmoc group on the side chain of S-3-amino-4,4-diphenyl-butyric acid is stable under these acidic conditions.

c. Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.

d. PTH-Amino Acid Identification: The resulting PTH-amino acid is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[7][8][9] The identity of the amino acid is determined by comparing the retention time of the unknown PTH derivative to a standard chromatogram of known PTH-amino acids. For this compound, a custom PTH standard would need to be synthesized and its retention time established.

e. Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to sequence the subsequent amino acid.

3. Data Analysis:

  • The sequence is determined by the order of the identified PTH-amino acids in each cycle.

  • A decrease in signal intensity or a "blank" cycle at the position of the bulky amino acid may indicate incomplete coupling or cleavage due to steric hindrance.

LC-MS/MS Sequencing Protocol

This protocol describes a typical workflow for peptide sequencing by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • The peptide sample is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.

  • For longer peptides or proteins, an enzymatic digestion step (e.g., with trypsin) would be performed to generate smaller peptide fragments suitable for MS/MS analysis. For a synthetic peptide of known size, this may not be necessary.

2. Liquid Chromatography (LC) Separation:

  • The peptide solution is injected onto a reverse-phase HPLC column (e.g., a C18 column).

  • The peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

3. Mass Spectrometry (MS) Analysis:

  • As the peptides elute from the LC column, they are ionized, typically by electrospray ionization (ESI).

  • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge (m/z) ratios of the intact peptide ions.

4. Tandem Mass Spectrometry (MS/MS) Fragmentation:

  • The most abundant peptide ions from the MS1 scan are sequentially isolated and fragmented. Common fragmentation methods include collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD).

  • The resulting fragment ions are analyzed in a second mass analyzer to generate an MS/MS spectrum.

5. Data Analysis and Sequencing:

  • The MS/MS spectra contain fragment ion series (e.g., b- and y-ions) that correspond to the cleavage of peptide bonds.

  • The mass differences between consecutive fragment ions in a series correspond to the mass of a specific amino acid residue.

  • For a peptide containing this compound, the mass of this residue will be observed in the fragmentation pattern.

  • De novo sequencing algorithms are used to piece together the amino acid sequence directly from the MS/MS spectrum without relying on a database.[2][10]

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle Coupling Coupling with PITC (Basic conditions) Cleavage Cleavage with TFA (Anhydrous acid) Coupling->Cleavage Conversion Conversion to PTH-Amino Acid (Aqueous acid) Cleavage->Conversion ShortenedPeptide Shortened Peptide Cleavage->ShortenedPeptide (n-1) PTH_AA PTH-Amino Acid Conversion->PTH_AA Peptide Peptide Sample (with Fmoc-Adb) Peptide->Coupling ShortenedPeptide->Coupling Next Cycle HPLC RP-HPLC Analysis PTH_AA->HPLC Sequence Sequence Data HPLC->Sequence

Caption: Workflow of Automated Edman Degradation.

LC_MS_MS_Workflow Peptide Peptide Sample (with Fmoc-Adb) LC LC Separation (C18 Column) Peptide->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Intact Peptide m/z) ESI->MS1 Fragmentation MS/MS Fragmentation (e.g., CID, HCD) MS1->Fragmentation Select Precursor MS2 MS2 Scan (Fragment Ion m/z) Fragmentation->MS2 DeNovo De Novo Sequencing (Data Analysis) MS2->DeNovo Sequence Sequence & Structural Info DeNovo->Sequence

Caption: Workflow of LC-MS/MS Peptide Sequencing.

Conclusion and Recommendations

For the validation of a peptide containing this compound, a dual approach is recommended. Mass spectrometry should be the primary method for comprehensive characterization. It will confirm the molecular weight of the peptide and, through MS/MS fragmentation and de novo sequencing, can verify the presence and position of the bulky, modified amino acid.

Edman degradation, while potentially challenging due to steric hindrance, serves as an excellent orthogonal method for confirming the N-terminal sequence. If successful, even for a few cycles, it provides unambiguous sequential data that complements the mass spectrometry findings. Any difficulties encountered during Edman sequencing, such as a significant drop in yield at the modified residue, can provide valuable information about the chemical accessibility of that part of the peptide.

By combining the strengths of both techniques, researchers can achieve a high level of confidence in the sequence and identity of these complex synthetic peptides, ensuring the integrity of their research and development efforts.

References

Phenyl Substitutions on Peptides: A Comparative Guide to Enhancing Therapeutic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides through the substitution of amino acid residues is a cornerstone of modern drug discovery. Among these modifications, the introduction of non-canonical phenylalanine analogs bearing various substituents on the phenyl ring has emerged as a powerful tool to modulate peptide properties. These substitutions can profoundly influence a peptide's binding affinity, enzymatic stability, and cell permeability, thereby enhancing its therapeutic potential. This guide provides a comparative analysis of the effects of different phenyl substitutions on key peptide properties, supported by experimental data and detailed protocols.

Quantitative Comparison of Phenyl-Substituted Peptide Properties

The following table summarizes quantitative data on the effects of different phenyl substitutions on peptide binding affinity (Kd), enzymatic stability (t½), and cell permeability (Papp). It is important to note that these properties are highly dependent on the specific peptide sequence and the experimental conditions. The data presented here is a synthesis from multiple studies and should be considered in the context of the respective peptide backbones.

Substitution on PhenylalaninePositionPeptide BackboneBinding Affinity (Kd)Enzymatic Stability (t½)Cell Permeability (Papp) (x 10⁻⁶ cm/s)Reference
Unsubstituted -H-Phe-Phe-NH₂-15 min (rat liver homogenate)0.12[1]
Fluoro metaH-Phe-Phe(m-F)-NH₂High Affinity (qualitative)--[1]
Fluoro 3',5'-difluoroSomatostatin analogIC₅₀ (SSTR2): 0.8 nM--[2]
Iodo ortho (2)Phenylalanine analogIC₅₀ (LAT1): 19 µM--[3]
Iodo meta (3)Phenylalanine analogIC₅₀ (LAT1): 11 µM--[3]
Iodo para (4)Phenylalanine analogIC₅₀ (LAT1): 58 µM--[3]
Nitro paraPhenylalanine-AMCDecreased proteasomal cleavage--[4]
Methyl orthoH-Phe-Phe(o-Me)-NH₂High Affinity (qualitative)--[1]
α-Methyl α-carbonPhenylalanine analogIC₅₀ (LAT1): 130 µM--[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Binding Affinity Assay (Fluorescence-Based)[5]
  • Cell Seeding: Adherent target cells are seeded in a 96-well plate (e.g., Costar 96 black flat bottom) coated with Poly-L-lysine solution at a density of approximately 15,000 cells per well and cultured overnight.

  • Cell Fixation: Cells are fixed with 2% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

  • Washing: The plate is washed with PBS to remove the fixative.

  • Peptide Incubation: Cells are incubated with varying concentrations of the fluorophore-labeled (e.g., Rhodamine B) peptide for 1 hour at 37°C.

  • Counterstaining: A nuclear stain such as DAPI (0.2 µg/ml) is added and incubated for 10 minutes at room temperature to allow for cell number normalization.

  • Final Wash: The plate is washed again with PBS.

  • Fluorescence Measurement: The fluorescence intensity of the peptide label and the counterstain are measured using a plate reader (e.g., Tecan Infinite M200). The binding affinity (Kd) is determined by plotting the background-subtracted fluorescence of the peptide against its concentration and fitting the data to a one-site binding model.

Enzymatic Stability Assay (RP-HPLC-Based)[6][7]
  • Peptide Incubation: The test peptide is incubated in a relevant biological matrix, such as human blood plasma or a specific cell culture supernatant, at 37°C.[5][6]

  • Sample Collection: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: The enzymatic reaction is quenched, and proteins are precipitated by adding an equal volume of a cold organic solvent mixture (e.g., acetonitrile/ethanol 1:1, v/v) and incubating at -20°C overnight.[5][6]

  • Centrifugation and Filtration: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining peptide is filtered.

  • RP-HPLC Analysis: The amount of intact peptide in each sample is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The percentage of remaining peptide at each time point is plotted against time, and the half-life (t½) is calculated by fitting the data to a one-phase decay model.

Cell Permeability Assay (Caco-2)[1][8]
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell™ inserts) and cultured for 18-22 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.[7]

  • Assay Initiation: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The test peptide is added to the apical (A) chamber.

  • Sample Collection: At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (B) chamber, and the volume is replaced with fresh transport buffer.

  • Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical chamber (B to A).

  • Quantification: The concentration of the peptide in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[7]

Visualizing the Peptide Modification and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of peptides with phenyl substitutions.

Peptide_Workflow start Peptide Design & Phenylalanine Analog Selection synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (MS) & Analytical HPLC purification->characterization binding_assay Binding Affinity Assay (e.g., Fluorescence-based) characterization->binding_assay stability_assay Enzymatic Stability Assay (e.g., in plasma) characterization->stability_assay permeability_assay Cell Permeability Assay (e.g., Caco-2) characterization->permeability_assay data_analysis Data Analysis & SAR binding_assay->data_analysis stability_assay->data_analysis permeability_assay->data_analysis end Lead Optimization data_analysis->end

Caption: Workflow for peptide modification and property analysis.

This guide highlights the significant impact of phenyl substitutions on peptide properties. By systematically exploring different substituents and their positions on the phenylalanine ring, researchers can fine-tune the pharmacological profile of peptide-based drug candidates, leading to the development of more effective and robust therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-S-3-amino-4,4-diphenyl-butyric acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The disposal of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, as with any laboratory chemical, should always be conducted in accordance with local, state, and federal regulations. The following procedures are based on established best practices for similar chemical compounds.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical-impermeable gloves

  • Safety goggles or a face shield

  • A laboratory coat

Avoid the formation of dust and aerosols. In case of a spill, avoid breathing in any dust or vapors and ensure the area is evacuated if necessary.[1] Use spark-proof tools and explosion-proof equipment if there is any risk of ignition.[1]

Step-by-Step Disposal Protocol
  • Collection:

    • Carefully collect all waste material containing this compound.

    • Place the waste into a suitable, clearly labeled, and securely closed container. This container should be designated for chemical waste.

  • Container Management:

    • Ensure the waste container is compatible with the chemical.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with as much information as possible about the chemical, including its name and any known hazards. Adherence to institutional and regulatory guidelines is paramount.[1]

Disposal of Contaminated Packaging

Proper disposal of the original packaging is also crucial to prevent environmental contamination and accidental exposure.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Recycling or Reconditioning: Once thoroughly decontaminated, the packaging can often be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing may be a viable option.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its packaging.

cluster_waste Chemical Waste cluster_packaging Contaminated Packaging start Start: this compound for Disposal collect Collect waste in a suitable, closed container start->collect label_waste Label container clearly collect->label_waste store_waste Store in a cool, dry, well-ventilated area label_waste->store_waste contact_ehs Contact EHS or licensed waste contractor for disposal store_waste->contact_ehs start_packaging Start: Empty Packaging triple_rinse Triple rinse with appropriate solvent start_packaging->triple_rinse collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate collect_rinsate->contact_ehs Add to waste stream decision Offer for recycling/reconditioning? collect_rinsate->decision recycle Recycle or Recondition decision->recycle Yes puncture Puncture to render unusable decision->puncture No landfill Dispose of in a sanitary landfill puncture->landfill incinerate Controlled incineration (if combustible) puncture->incinerate

Caption: Disposal workflow for this compound and its packaging.

References

Essential Safety and Operational Guide for Handling Fmoc-S-3-amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-S-3-amino-4,4-diphenyl-butyric acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile:

Compound Name This compound
Appearance Likely a solid, potentially a light brown powder[1]
Primary Use Laboratory chemical, likely used in peptide synthesis[2][3]
Known Hazards While a specific Safety Data Sheet (SDS) for this compound is not readily available, similar Fmoc-protected amino acids are known to cause skin and eye irritation.[1][4] It is prudent to handle this compound as potentially hazardous. Avoid inhalation of dust and direct contact with skin and eyes.[1][4]

Personal Protective Equipment (PPE)

A thorough hazard assessment is essential to determine the specific PPE required for any given procedure involving this compound.[5][6] The following table outlines the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Use Cases
Hand Protection Disposable nitrile glovesMinimum requirement for incidental contact.[5] For prolonged handling or when working with solutions, consider double gloving or using thicker, chemical-resistant gloves.[5][7]
Eye and Face Protection Safety glasses with side shieldsMinimum requirement for all laboratory work.[5]
Chemical splash gogglesRequired when there is a risk of splashes, particularly when handling solutions of the compound.[8]
Face shieldShould be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when transferring large volumes of solutions.[7][8]
Body Protection Laboratory coatProtects skin and clothing from spills.[8]
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.[8]
Respiratory Protection Not generally required for handling the solid under normal, well-ventilated conditions.A respirator may be necessary if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area.[7][8]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Work Area Ensure a clean, well-ventilated area, preferably a chemical fume hood. gather_ppe 2. Assemble PPE Gather all necessary PPE as outlined in the table above. gather_materials 3. Prepare Materials Have all necessary equipment and reagents ready. weigh 4. Weighing Carefully weigh the solid compound, avoiding dust generation. Use a spatula. gather_materials->weigh dissolve 5. Dissolution (if applicable) If preparing a solution, add the solid to the solvent slowly. weigh->dissolve decontaminate 6. Decontamination Clean the work area and any equipment used. dissolve->decontaminate dispose 7. Waste Disposal Dispose of waste according to the disposal plan. remove_ppe 8. Remove PPE Remove gloves and lab coat before leaving the work area. wash 9. Personal Hygiene Wash hands thoroughly with soap and water.

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and chemically compatible waste container.Collect all unused solid compound and any contaminated disposable materials (e.g., weighing paper, gloves).
Liquid Waste Labeled, sealed, and chemically compatible waste container.Collect all solutions containing the compound. Do not pour down the drain.
Contaminated Sharps Puncture-resistant sharps container.Dispose of any contaminated needles or other sharps immediately after use.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Incident Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Carefully sweep up the solid material and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.